Product packaging for Hydroxylamine(Cat. No.:CAS No. 7803-49-8)

Hydroxylamine

Cat. No.: B1203895
CAS No.: 7803-49-8
M. Wt: 33.030 g/mol
InChI Key: AVXURJPOCDRRFD-UHFFFAOYSA-N
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Description

Hydroxylamine (NH₂OH) is an inorganic compound widely used as a versatile reagent and reducing agent in industrial synthesis and advanced research applications. Its primary industrial value lies in the production of cyclohexanone oxime, a critical precursor in the synthesis of Nylon-6 . In the analytical and research laboratory, this compound and its salts, such as this compound hydrochloride, are indispensable. A core application is the determination and purification of carbonyl compounds; this compound reacts with aldehydes and ketones to form stable oximes, enabling their quantitative analysis and isolation . It also serves as a controlled reducing agent in titrimetric analyses for quantifying oxidizing agents and is used in sample preparation to remove protective groups or modify functional groups for chromatographic or spectroscopic analysis . In biochemical contexts, this compound is utilized to selectively cleave asparaginyl-glycine peptide bonds and to liberate free sulfhydryl groups from modified molecules . Its role as a reducing agent also extends to acting as an antioxidant for fatty acids . Mechanistically, this compound can act as a vasodilator by releasing nitric oxide and inhibits platelet aggregation . Researchers must note that this compound poses significant safety considerations. Systemically, it can act as a hematotoxic agent by oxidizing hemoglobin to methemoglobin, reducing oxygen-binding capacity, and may lead to hemolytic anemia and the formation of Heinz bodies . It is also a recognized mutagen, capable of causing transitions in DNA base pairs . Topically, it is a marked irritant to the eyes, skin, and mucous membranes and a strong dermal sensitizer . This product is intended For Research Use Only. It is not for diagnostic or therapeutic applications, nor for human or personal use. Proper safety protocols, including the use of appropriate personal protective equipment, must be followed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3NO<br>H3NO<br>NH2OH B1203895 Hydroxylamine CAS No. 7803-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxylamine
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InChI

InChI=1S/H3NO/c1-2/h2H,1H2
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InChI Key

AVXURJPOCDRRFD-UHFFFAOYSA-N
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Canonical SMILES

NO
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Molecular Formula

H3NO, Array, NH2OH
Record name HYDROXYLAMINE
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DSSTOX Substance ID

DTXSID7041043
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Molecular Weight

33.030 g/mol
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Physical Description

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES.
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Boiling Point

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg
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Flash Point

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C
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Solubility

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble
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Density

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 1.1
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Vapor Pressure

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3
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Color/Form

Colorless cyrstals, Large white flakes or white needles

CAS No.

7803-49-8, 13408-29-2, 7803-49-08
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Melting Point

91.49 °F (USCG, 1999), 33 °C
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Advanced Synthesis Methodologies of Hydroxylamine and Its Derivatives

Established Industrial Production Processes

The industrial synthesis of hydroxylamine (B1172632) is primarily achieved through the reduction of nitrogen compounds with higher oxidation states, such as nitric oxide, nitric acid, or nitrous acid. globallcadataaccess.org These processes typically yield aqueous solutions of hydroxylammonium salts (e.g., hydroxylammonium sulfate (B86663) or phosphate) rather than free this compound, which is unstable. globallcadataaccess.orgchemcess.com

The Raschig process, first patented in 1887, remains a significant method for the large-scale production of this compound. wikipedia.orgchemcess.com The core of this process is the reduction of a nitrite (B80452) salt with bisulfite and sulfur dioxide. wikipedia.org The commercial application involves a series of steps:

Preparation of Ammonium (B1175870) Carbonate: Ammonia (B1221849), carbon dioxide, and water are reacted to form an ammonium carbonate solution. wikipedia.org

Formation of Ammonium Nitrite: This solution then reacts with nitrogen oxides at low temperatures to produce an alkaline solution of ammonium nitrite. wikipedia.orgchemcess.com

Reduction to Disulfonate: The ammonium nitrite is subsequently reduced by sulfur dioxide (SO₂) at approximately 0 °C. This reaction forms hydroxylamido-N,N-disulfonate. sciencemadness.orgwikipedia.org

Hydrolysis: The final step is the hydrolysis of the hydroxylamido-N,N-disulfonate, which yields hydroxylammonium sulfate. wikipedia.orgwikipedia.org

A significant drawback of the Raschig process is the production of large quantities of ammonium sulfate as a byproduct. nii.ac.jp

Table 1: Overview of the Raschig Process

StepReactantsKey ConditionsProduct
1Ammonia, Carbon Dioxide, WaterAbsorption columnAmmonium Carbonate
2Ammonium Carbonate, Nitrogen OxidesLow temperatureAmmonium Nitrite
3Ammonium Nitrite, Sulfur DioxideApprox. 0 °CAmmonium this compound Disulfonate
4Ammonium this compound Disulfonate, WaterHydrolysisHydroxylammonium Sulfate

Besides the Raschig process, several other methods are used for the commercial production of this compound.

Catalytic Hydrogenation of Nitric Oxide: In this process, nitric oxide (NO) is hydrogenated over a platinum catalyst suspended in sulfuric acid. chemcess.com This method is known as the BASF process. To ensure high purity, the nitric oxide is often generated by reacting ammonia and oxygen over a platinum-rhodium catalyst at high temperatures. globallcadataaccess.org This route avoids the large salt byproduct streams characteristic of the Raschig process.

This compound-Phosphate-Oxime (HPO) Process: Commonly used by DSM, this process involves the catalytic hydrogenation of an ammonium nitrate (B79036) solution in the presence of phosphoric acid. chemcess.com It is typically integrated with the synthesis of cyclohexanone (B45756) oxime, a direct precursor for caprolactam production. chemcess.com

Electrolytic Reduction of Nitric Acid: A method discovered by Julius Tafel involves the electrolytic reduction of nitric acid in the presence of a mineral acid like hydrochloric or sulfuric acid to produce the corresponding hydroxylammonium salt. wikipedia.org

Table 2: Comparison of Major Industrial this compound Synthesis Routes

Process NamePrimary ReactantsKey FeaturesPrimary Byproducts
Raschig Process Ammonium Nitrite, Sulfur DioxideWell-established, multi-step aqueous process. wikipedia.orgLarge quantities of Ammonium Sulfate. nii.ac.jp
Catalytic Hydrogenation (BASF) Nitric Oxide, HydrogenUses a platinum catalyst; cleaner process. chemcess.comSmall amounts of Ammonium Sulfate, Dinitrogen Monoxide. chemcess.com
HPO Process (DSM) Ammonium Nitrate, HydrogenIntegrated with cyclohexanone oxime production. chemcess.comVaries with integration.
Nitroalkane Hydrolysis Primary Nitroalkanes, AcidMinor production route. chemcess.comCarboxylic Acids. globallcadataaccess.org

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more efficient and selective methods for synthesizing this compound derivatives, which are valuable in medicinal and bioorganic chemistry. mdpi.com

The catalytic reduction of oxime ethers is a direct and atom-economical approach to producing N,O-disubstituted hydroxylamines. mdpi.comresearchgate.net A significant challenge in this transformation is selectively reducing the carbon-nitrogen double bond (C=N) without causing reductive cleavage of the weaker nitrogen-oxygen (N-O) bond, which would lead to primary amine side products. researchgate.netepfl.ch

Traditional methods often relied on stoichiometric reducing agents like borohydrides. researchgate.net More recent innovations have introduced advanced catalytic systems:

Iridium-Based Catalysts: In 2020, an iridium complex was reported to generate chiral hydroxylamines from oximes with high enantiomeric excess (e.e.'s up to 95%). incatt.nl

Nickel-Based Catalysts: In 2022, a breakthrough was achieved using an earth-abundant nickel catalyst for the asymmetric hydrogenation of oximes. mdpi.com This method proceeds under hydrogen pressure and yields N,O-disubstituted hydroxylamines with excellent results, achieving up to 99% yield and 99% e.e. mdpi.comincatt.nl

These modern homogeneous catalysts have demonstrated high turnover numbers and are a significant step forward in the practical synthesis of these derivatives. epfl.ch

Alkylation and reductive amination are powerful strategies for preparing N-substituted and N,N-disubstituted hydroxylamines.

Alkylation: Direct alkylation of this compound can be challenging as it is difficult to control and can lead to overalkylation. wikipedia.orgacs.org To achieve selective O-alkylation, the hydroxyl group must first be deprotonated using a strong base. wikipedia.org

Reductive Amination: This method provides a more controlled approach to N-alkylation and is highly effective for synthesizing N,O-disubstituted and trisubstituted hydroxylamines. mdpi.comnih.gov The process involves two main steps:

Condensation of an O-monosubstituted this compound with an aldehyde or ketone to form an imine or oxime intermediate. masterorganicchemistry.com

Selective reduction of the C=N bond. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can reduce the imine in the presence of the original carbonyl compound. masterorganicchemistry.com

A notable application is Crich's double reductive amination procedure, which has been used to synthesize complex polyhydroxylated piperidine-derived trisubstituted hydroxylamines. mdpi.comresearchgate.net

Hydroaminoxylation represents an innovative approach for the asymmetric synthesis of this compound derivatives. In 2023, a novel palladium-catalyzed hydroaminoxylation procedure was reported for creating allylic N,O-disubstituted hydroxylamines from conjugated dienes. mdpi.comresearchgate.net

The reaction proceeds by using oxime nucleophiles, which, under palladium catalysis, generate allylic oximes in an asymmetric fashion. researchgate.net These intermediates are then reduced to the corresponding target allylic N,O-disubstituted hydroxylamines. mdpi.com This method demonstrates good tolerance for various functional groups and achieves products in good yields (68–74%) with excellent enantiomeric ratios (up to 96:4). mdpi.com

Direct N-O Bond Formation Methodologies

The direct formation of a nitrogen-oxygen bond represents a highly convergent and efficient strategy for the synthesis of substituted hydroxylamines. Recent advancements have focused on the reaction of nucleophilic nitrogen species with electrophilic oxygen sources.

A notable method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs). organic-chemistry.org This reaction, conducted in tetrahydrofuran (B95107) at 0°C, yields N,N,O-trisubstituted hydroxylamines in very good yields and demonstrates compatibility with a wide range of substrates. organic-chemistry.org The development of this method was a significant step towards a broadly applicable synthesis of trisubstituted hydroxylamines. mdpi.com The use of in-situ generated magnesium amides as the nucleophile and MTHP monoperoxyacetals as the electrophile facilitates an SN2-like reaction. mdpi.com

To address limitations in substrate scope, particularly for sterically hindered groups, a related methodology was developed for the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines. mdpi.comorganic-chemistry.org This approach utilizes the reaction of magnesium amides with tert-butyl peresters, such as tert-butyl 2,6-dimethylperbenzoate, in tetrahydrofuran at 0°C. organic-chemistry.org This method also exhibits broad functional group tolerance and is scalable, making it valuable for medicinal chemistry applications where hydroxylamines serve as important bioisosteres. organic-chemistry.org

Furthermore, a general and efficient method for direct N–O bond formation has been reported starting from amines and benzoyl peroxide (BPO). nih.gov A key finding was that the presence of a specific amount of water in conjunction with cesium carbonate (Cs₂CO₃) is crucial for achieving high selectivity and yield, effectively eliminating the undesirable formation of amide (C–N) bonds. nih.gov This method has been successfully applied to the synthesis of bis-(benzoyloxy)-1,2-diamines from 1,2-diamines, a previously challenging transformation. nih.gov

Table 1: Methodologies for Direct N-O Bond Formation

NucleophileElectrophileProductKey Conditions
Magnesium Dialkylamides2-Methyl-2-tetrahydropyranyl Alkyl Peroxides (MTHPs)N,N,O-Trisubstituted HydroxylaminesTetrahydrofuran, 0°C
Magnesium Amidestert-Butyl 2,6-DimethylperbenzoateO-tert-Butyl-N,N-disubstituted HydroxylaminesTetrahydrofuran, 0°C
1,2-DiaminesBenzoyl Peroxide (BPO)bis-(Benzoyloxy)-1,2-diaminesCesium Carbonate (Cs₂CO₃), Water

Synthesis of N-Arylthis compound Derivatives via Cross-Coupling Reactions

Cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to the formation of N-arylhydroxylamines has provided access to valuable building blocks. Traditional methods often rely on the coupling of protected hydroxylamines with aryl halides using copper or palladium catalysts. scholaris.caacs.org However, these methods can be limited by the type of protecting group and the nature of the aryl halide. scholaris.caacs.org

A significant advancement in this area is the use of a this compound "umpolung" strategy, which reverses the traditional polarity of the this compound synthon. scholaris.ca This involves a hypervalent iodine reagent that acts as a source of an electrophilic N-O moiety. scholaris.caacs.org In a copper-catalyzed cross-coupling reaction, this reagent reacts with boronic acids to form N-arylthis compound synthons. scholaris.caacs.org This process demonstrates wide functional group tolerance, including electrophilic functional groups, offering an orthogonal approach to classical cross-coupling reactions. scholaris.caacs.org Mechanistic studies suggest the formation of a copper(II)-hydroxylamine species as the initial step in the catalytic cycle. scholaris.caacs.org

Another effective copper-catalyzed cross-coupling method involves the reaction of orthogonally functionalized hydroxylamines with iodopyridines. researchgate.net This reaction tolerates various amino- and hydroxyl-protecting groups and provides N-pyridyl this compound derivatives in moderate to high yields. researchgate.net

Synthesis of Specific this compound Derivatives

The development of synthetic routes to specific classes of this compound derivatives is driven by their unique properties and applications in various scientific disciplines.

The synthesis of di- and trisubstituted hydroxylamines has been an area of active research, with a focus on developing methods that offer high efficiency and control over substitution patterns. mdpi.comnih.gov Historically, alkylation of this compound precursors was a common route, but this often required multiple protection and deprotection steps. mdpi.com

Modern methods have sought to overcome these limitations. For instance, the reduction of oxime ethers is a valuable technique for preparing N,O-disubstituted hydroxylamines. mdpi.com Catalytic methods for this transformation are particularly attractive due to their high step- and atom-economy. mdpi.com

The direct N-O bond formation strategies discussed previously are also central to the synthesis of trisubstituted hydroxylamines. organic-chemistry.orgmdpi.com For example, the reaction of magnesium amides with perester electrophiles provides a direct and convergent route to O-tert-butyl-N,N-disubstituted hydroxylamines. mdpi.comorganic-chemistry.org Additionally, a visible light-promoted multicomponent reaction of a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate has been developed for the synthesis of trisubstituted hydroxylamines without the need for catalysts or additives. rsc.org

Stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines also provide access to diverse N,N,O-trisubstituted hydroxylamines. acs.org This method involves the partial reduction of N-acyloxy secondary amines with diisobutylaluminum hydride, followed by further functionalization. acs.org

This compound-O-sulfonic acid (HOSA) is an important inorganic reagent used for amination and in the synthesis of various nitrogen-containing heterocycles. wikipedia.org It is a white, water-soluble solid that exists as a zwitterion (⁺H₃NOSO₃⁻). wikipedia.org

The standard laboratory and industrial preparation of HOSA involves the sulfonation of this compound. wikipedia.org This is typically achieved by reacting this compound sulfate with fuming sulfuric acid (oleum). wikipedia.orgtandfonline.com The reaction can be summarized as: (NH₃OH)₂SO₄ + 2SO₃ → 2H₂NOSO₃H + H₂SO₄ wikipedia.org

An alternative, well-established procedure uses chlorosulfonic acid to sulfonate this compound. wikipedia.orgtandfonline.com More recent process improvements focus on reacting hydroxylammonium sulfate with oleum (B3057394) at elevated temperatures (e.g., 90-130°C), followed by controlled cooling to crystallize the product. google.comgoogle.com The purity of the resulting HOSA can be determined by iodometric titration. wikipedia.orgorgsyn.org

Table 2: Synthesis of this compound-O-Sulfonic Acid

Starting MaterialReagentKey ConditionsReference
This compound SulfateFuming Sulfuric Acid (Oleum)Standard industrial and lab method wikipedia.orgtandfonline.com
This compound SulfateChlorosulfonic AcidVigorous stirring, followed by heating orgsyn.org
Hydroxylammonium SulfateOleumElevated temperatures (90-130°C) google.comgoogle.com

Crown-hydroxylamines are a novel class of macrocyclic poly-N-hydroxylamines designed to act as stable chelating ligands for metal ions. colab.wsspringernature.com While organic hydroxylamines are known to form complexes with d-metal ions, these complexes are often unstable. springernature.com The macrocyclic structure of crown-hydroxylamines, combined with strong intramolecular hydrogen bonding between the N-OH groups, imparts significant stability to their metal complexes. colab.wsspringernature.com

The synthesis of these macrocycles involves the unmasking of protected this compound functionalities. researchgate.net A common strategy is the deprotection of benzoyl (Bz) protected macrocyclic hydroxylamines using hydrazine (B178648) hydrate (B1144303). researchgate.net For example, tacn(OH)₃, cyclam(OH)₄, and researchgate.net-ane[NOH]₅ have been synthesized from their corresponding benzoyl-protected precursors. researchgate.net These crown-hydroxylamines form stable complexes with various d-metal ions, including Cu(II), Ni(II), and Mn(II), and show potential as catalysts in aerobic oxidation reactions. colab.wsspringernature.com

A variety of methods exist for the synthesis of N-substituted hydroxylamines, tailored to the desired substitution pattern and functional groups.

One established method is the oxidation of secondary amines. google.com High yields of N-substituted hydroxylamines can be obtained by reacting the corresponding secondary amine with hydrogen peroxide in the presence of a metal sequestering agent. google.com This process avoids the need for oxidation accelerators like tungstates or vanadates. google.com

N-substituted hydroxylamines can also be prepared from primary amines via an oxaziridine (B8769555) intermediate, or from carbonyl compounds via the corresponding oxime. nih.gov These hydroxylamines can then be used as precursors for other derivatives, such as N-substituted N-nitrosohydroxylamines, by reaction with reagents like n-butyl nitrite. nih.gov

Furthermore, novel N-substituted hydroxylamines have been synthesized to act as efficient donors of nitroxyl (B88944) (HNO) under physiological conditions. nih.gov These compounds feature carbon-based leaving groups, and the rate of HNO release is dependent on the nature of this group. nih.gov

O-Acetyl-N-nicotinoyl this compound

O-Acetyl-N-nicotinoyl this compound is a compound of interest due to the combination of a nicotinoyl group, known for its role in biological cofactors like NAD+, and a reactive O-acetylated this compound moiety. ijprajournal.com Its synthesis is not commonly detailed, but a logical pathway can be constructed based on established organic synthesis principles for N-acylation and O-acetylation of this compound derivatives.

The preparation would likely proceed in a two-step sequence:

N-Nicotinoylation of this compound: The first step involves the formation of N-nicotinoyl this compound. This can be achieved by reacting this compound hydrochloride with a nicotinoylating agent, such as nicotinoyl chloride hydrochloride. The reaction is typically performed in an aqueous or mixed solvent system at room temperature, with the pH carefully maintained around 8.5 using a base like sodium hydroxide (B78521) to neutralize the generated HCl and drive the reaction to completion. google.com

O-Acetylation of N-nicotinoyl this compound: The second step is the selective acetylation of the oxygen atom of the newly formed N-nicotinoyl this compound. This is commonly accomplished using an acetylating agent like acetyl chloride. researchgate.net The reaction is often carried out in an aprotic solvent. The N-acyl-hydroxylamine intermediate is treated with the acetylating agent, sometimes in the presence of a non-nucleophilic base, to yield the final O-Acetyl-N-nicotinoyl this compound.

This synthetic approach is analogous to methods used for preparing other N,O-diacyl hydroxylamines and N-substituted hydroxamic acid esters. researchgate.netnih.gov

Chelating N-Hydroxylamine Derivatives

N-Hydroxylamine derivatives are a significant class of compounds capable of forming stable complexes with various metal ions, making them valuable as chelating agents. Their synthesis involves introducing the N-OH functionality into larger molecular scaffolds, including macrocycles and polymers. These compounds, particularly those with multiple this compound or related functional groups like amidoximes and hydroxamic acids, are crucial in coordination chemistry and for applications such as metal extraction. organic-chemistry.orgmdpi.comnumberanalytics.com

Several methodologies have been developed for their synthesis:

Synthesis of Iminophosphorane Ligands: A novel chelating ligand, N-hydroxy-N-trioctyl iminophosphorane (HTIP), was synthesized by reacting trioctylphosphine (B1581425) oxide (TOPO) with this compound hydrochloride. organic-chemistry.org The reaction is facilitated by a Lewis acid (AlCl₃) and involves a neutralization step to increase the nucleophilicity of this compound. This ligand has demonstrated a high capacity for extracting uranium (VI) ions from acidic solutions. organic-chemistry.org

Macrocyclic Poly-N-hydroxylamines: These compounds are synthesized by unmasking protected this compound groups on a macrocyclic framework. For instance, benzoyl-protected macrocycles like tacn(OBz)₃ and cyclam(OBz)₄ can be deprotected using hydrazine hydrate in a solvent like chloroform (B151607) to yield the corresponding poly-N-hydroxylamine macrocycles, tacn(OH)₃ and cyclam(OH)₄. mdpi.com These macrocycles are effective pH-dependent chelating ligands for transition metals. mdpi.com

Amidoxime-Based Chelating Resins: Chelating resins can be functionalized with amidoxime (B1450833) groups, which are excellent metal binders. A common method involves reacting a polymer resin containing nitrile groups with this compound. ajol.info The reaction can be carried out in the presence of another amino compound to enhance the properties of the resulting resin, which shows a high adsorption rate and capacity for metal ions. ajol.info

Hydroxamic Acid Siderophore Components: Siderophores are natural chelating agents that often contain hydroxamic acid groups. Synthetic routes to these complex molecules often require the preparation of N-substituted this compound building blocks. For example, 1-amino-5-(hydroxyamino)pentane, a key component of the siderophore desferrioxamine B, was synthesized by the reduction of the corresponding nitroalkane using zinc. orgsyn.org This this compound derivative is then acylated to build the final hydroxamic acid-containing siderophore structure. orgsyn.org

Interactive Table: Synthesis of Chelating N-Hydroxylamine Derivatives

Derivative Type Precursor(s) Key Reagents/Conditions Application Reference(s)
Iminophosphorane Trioctylphosphine oxide, this compound hydrochloride AlCl₃, DMF, Reflux Uranium (VI) extraction organic-chemistry.org
Macrocyclic Benzoyl-protected macrocycle (e.g., cyclam(OBz)₄) Hydrazine hydrate, Chloroform, Reflux Transition metal chelation mdpi.com
Amidoxime Resin Nitrile-functionalized resin, this compound Amino compound, 50-120°C Metal ion adsorption ajol.info
Siderophore Component 1-Nitro-5-aminopentane derivative Zinc (for reduction) Iron chelation orgsyn.org

Green Chemistry and Sustainable Synthesis of this compound

Traditional methods for this compound production often rely on harsh conditions and generate significant waste, prompting the development of greener and more sustainable synthetic routes. google.com Modern approaches focus on using renewable energy, abundant starting materials like air and water, and environmentally benign catalysts to minimize the environmental footprint.

Key sustainable methodologies include:

Plasma-Electrochemical Cascade Pathway (PECP): A novel process synthesizes this compound directly from ambient air and water under mild conditions. google.comCurrent time information in Bangalore, IN. This two-step pathway first uses a plasma discharge to fix atmospheric nitrogen into a nitric acid solution. google.comCurrent time information in Bangalore, IN. Subsequently, this nitric acid solution is directly used in an electrochemical cell where it is selectively reduced to this compound on a bismuth-based catalyst. google.comCurrent time information in Bangalore, IN. This method avoids harsh chemicals and high temperatures, achieving a this compound concentration of up to 77.7 mmol/L after 5 hours of electrolysis. Current time information in Bangalore, IN.

Electrocatalytic Reduction of Nitrates and Nitric Oxide: Electrosynthesis driven by renewable electricity offers a sustainable alternative.

Ketone-Mediated Nitrate Reduction: this compound can be synthesized from nitrate in water using a copper-based catalyst. reddit.com A key innovation is the use of cyclopentanone (B42830) to capture the formed this compound in situ as an oxime. This prevents over-reduction to ammonia, a common challenge. The oxime can then be easily hydrolyzed to release this compound and regenerate the cyclopentanone. reddit.com This process achieves a Faradaic efficiency of 47.8% for the oxime formation. reddit.com

Selective Nitric Oxide (NO) Reduction: The electrocatalytic reduction of NO to this compound is another promising route. An iron-nitrogen-doped carbon catalyst has been shown to selectively convert NO to this compound with a Faradaic efficiency of 71%. google.com.na Similarly, a fuel cell system using platinum electrodes can produce this compound with current efficiencies exceeding 80%. ipb.pt

Green Electrosynthesis from Oximes: A green electrocatalytic strategy converts oximes to hydroxylamines using a copper sulfide (B99878) (CuS) catalyst. nih.gov This method is notable for suppressing the N-O bond cleavage that typically leads to the over-reduction of hydroxylamines to amines, achieving 80% selectivity for N-benzylthis compound from benzaldoxime. nih.gov The process operates without organic solvents or additional chemical reducing agents. nih.gov

Catalytic Hydrogenation of Oximes: The hydrogenation of oximes is a 100% atom-economical route to hydroxylamines. google.com A highly efficient catalyst, platinum supported on a porous ceria-zirconia solid solution, enables the selective hydrogenation of oximes to hydroxylamines with yields up to 99%. google.com This reaction proceeds under ambient conditions in a green solvent system of THF and water. google.com

Interactive Table: Comparison of Green Synthesis Methods for this compound

Method Starting Material(s) Catalyst/System Key Performance Metric Conditions Reference(s)
Plasma-Electrochemical Cascade Air, Water Plasma discharge + Bismuth thin film catalyst 77.7 mmol/L HA concentration Ambient google.comCurrent time information in Bangalore, IN.
Ketone-Mediated Electroreduction Nitrate, Water MOF-derived Cu catalyst 47.8% Faradaic Efficiency (for oxime) Ambient reddit.com
Electroreduction of NO Nitric Oxide (NO) Iron-Nitrogen-doped Carbon 71% Faradaic Efficiency Ambient google.com.na
Electrosynthesis from Oximes Benzaldoxime CuS 80% Selectivity -0.9 V vs. RHE nih.gov
Catalytic Hydrogenation Oximes 1% Pt/CeO₂-ZrO₂ Up to 99% Yield Ambient google.com

Reaction Mechanisms and Reactivity of Hydroxylamine

Fundamental Reaction Pathways

Hydroxylamine (B1172632) (NH₂OH) is a unique molecule that exhibits ambident nucleophilic properties, largely due to the presence of lone pairs of electrons on both the nitrogen and oxygen atoms. Its reactivity is significantly enhanced by the "alpha-effect," a phenomenon where a nucleophile with a lone pair of electrons on the atom adjacent to the nucleophilic center shows increased reactivity. acs.org This effect makes this compound a more potent nucleophile than would otherwise be expected based on its basicity alone.

The site of nucleophilic attack by this compound depends on the nature of the electrophile. acs.org

N-Nucleophilicity : In reactions with "soft" electrophiles, such as alkylating agents, the nitrogen atom typically acts as the nucleophilic center. wikipedia.org

O-Nucleophilicity : Conversely, when reacting with "hard" electrophiles, like acylating or phosphorylating agents, the oxygen atom is the preferred site of attack. acs.org The reactivity through oxygen is often attributed to the anionic oxygen of the dipolar tautomer, ammonia (B1221849) oxide (H₃N⁺-O⁻), which is considered a highly reactive nucleophilic species. acs.org

While predominantly known for its nucleophilic character, this compound can also act as an electrophile, for instance, when it undergoes reduction.

The redox chemistry of this compound is complex, as it can function as both a reducing and an oxidizing agent, depending on the specific reactants and conditions. zenodo.org It is an important intermediate in the biological nitrification process, where it is oxidized to nitrite (B80452) by the enzyme this compound oxidoreductase. orientjchem.org Conversely, it can be formed through the reduction of nitrite. orientjchem.org Its salts are frequently employed as powerful reducing agents in various chemical preparations. britannica.comdcfinechemicals.com

This compound can be oxidized by a variety of agents, leading to several different nitrogen-containing products. The specific outcome often depends on the stoichiometry of the reactants and the reaction environment.

Oxidation by Metal Ions : The oxidation of this compound by metal ions has been a subject of detailed kinetic studies.

With iron(III), the reaction stoichiometry and products depend on the relative concentrations of the reactants. An excess of iron(III) results in a 2:1 stoichiometry and produces nitrous oxide (N₂O). rsc.org When this compound is in excess, the stoichiometry is 1:1, and the main product is nitrogen (N₂). rsc.org

The oxidation by ferricyanide (B76249) proceeds through the interaction of the unprotonated this compound with the ferricyanide ion, initially forming a radical intermediate (NH₂O·). rsc.org

Oxidation by hexachloroiridate(IV) ions in buffered solutions has a stoichiometric ratio of 1:1. cdnsciencepub.com

Oxidation in Biological and Other Systems :

In biological systems, enzymes like this compound oxidoreductase mediate its oxidation to nitrite. orientjchem.org Plant cells have been shown to oxidize this compound to nitric oxide (NO) in an oxygen-dependent process. nih.gov

In acidic media, such as aqueous nitric acid, this compound can undergo autocatalytic and scavenging reactions. nih.gov Computational studies suggest that at low concentrations, the reaction proceeds through free radical pathways via hydrogen abstraction from unprotonated NH₂OH. nih.gov

The table below summarizes key findings from studies on the oxidation of this compound.

Oxidizing AgentKey Conditions / ObservationsPrimary Product(s)
Iron(III) rsc.orgExcess Iron(III)Nitrous Oxide (N₂O)
Iron(III) rsc.orgExcess this compoundNitrogen (N₂)
Ferricyanide rsc.orgLow hydrogen-ion concentrations (pH 4.2–5.7)Dimerization of NH₂O· radical intermediate
Nitrous and Nitric Acids nih.govAqueous nitric acid mediumAutocatalytic generation of nitrous acid
Plant Cells nih.govOxygen-dependent processNitric Oxide (NO)

This compound and its salts are most commonly utilized as potent reducing agents in a wide array of organic and inorganic reactions. wikipedia.orgbritannica.comdcfinechemicals.comgbiosciences.com This reducing capacity is central to its application in polymer preparation and as a component in photographic developers. britannica.com For instance, it is used for the reduction of neptunium(V) to neptunium(IV) in hydrochloric acid solutions, a reaction that follows pseudo-first-order kinetics. nih.gov The reduction of this compound itself, for example with zinc and hydrochloric acid, yields ammonia. sciencemadness.org

A cornerstone reaction of this compound in organic chemistry is its condensation with aldehydes and ketones to form oximes. wikipedia.orgquora.comwikipedia.org This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. quora.comdoubtnut.comtestbook.com The process is typically reversible and catalyzed by acid. testbook.com

The mechanism proceeds in two main stages:

Nucleophilic Addition : The nitrogen atom of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate. quora.comic.ac.uk

Dehydration : The intermediate then undergoes dehydration (loss of water), which is often facilitated by acid catalysis, to form the final oxime product, characterized by the C=N-OH functional group. quora.comtestbook.com

The reaction is highly versatile and works for a wide range of aliphatic, alicyclic, and aromatic carbonyl compounds. researchgate.netresearchgate.net Aldehydes react with this compound to form aldoximes, while ketones form ketoximes. testbook.combyjus.com This reaction is so reliable that it is used for the purification and identification of aldehydes and ketones. wikipedia.orgbyjus.com

Carbonyl CompoundResulting OximeReaction Type
Aldehyde (R-CHO) testbook.comAldoxime (R-CH=NOH)Condensation
Ketone (R₂C=O) testbook.comKetoxime (R₂C=NOH)Condensation
Acetaldehyde byjus.comAcetaldoximeCondensation
Acetone (B3395972) byjus.comAcetoximeCondensation
Benzaldehyde byjus.comBenzaldoximeCondensation

This compound reacts with alkylating agents, but the site of alkylation (N-alkylation vs. O-alkylation) can be controlled. Generally, the reaction with an alkylating agent (R-X) occurs at the more nucleophilic nitrogen atom, leading to the formation of an N-substituted this compound. wikipedia.org

R−X + NH₂OH → R−NH−OH + HX wikipedia.org

However, O-alkylation to produce O-substituted hydroxylamines (R-ONH₂) is also achievable. This typically requires first deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form the more reactive alkoxide. wikipedia.org An alternative approach involves the O-alkylation of a protected this compound derivative, like tert-butyl N-hydroxycarbamate, with alcohol mesylates, followed by deprotection. thieme-connect.com

Reactions with Chlorosulfonic Acid

NH₂OH + ClSO₃H → H₂NOSO₃H + HCl wikipedia.org

This process is a well-established laboratory method for preparing HOSA. wikipedia.orgorgsyn.org A refined procedure, suitable for organic syntheses, involves the dropwise addition of chlorosulfonic acid to finely powdered this compound sulfate (B86663) with vigorous stirring. orgsyn.org Following the addition, the mixture is briefly heated, then cooled and diluted with diethyl ether to precipitate the this compound-O-sulfonic acid as a colorless powder. orgsyn.org While this method is effective, it is noted that chlorosulfonic acid is a relatively expensive reagent and the reaction produces hydrogen chloride as a byproduct. google.com An alternative industrial process utilizes the reaction of hydroxylammonium sulfate with oleum (B3057394) (fuming sulfuric acid). wikipedia.orggoogle.com

This compound-O-sulfonic acid is a white, water-soluble, and hygroscopic solid that exists as a zwitterion (+H₃NOSO₃⁻). wikipedia.org It is a versatile reagent used for introducing amine groups, converting aldehydes to nitriles, and transforming alicyclic ketones into lactams. wikipedia.org

Advanced Mechanistic Studies

The intramolecular addition of a this compound to an alkene or alkyne is known as a reverse Cope elimination. nih.govacs.org This reaction is a valuable method for forming carbon-nitrogen bonds and creating stereocenters adjacent to the nitrogen atom. nih.gov While intermolecular reverse Cope eliminations show that alkynes are generally more reactive than alkenes, tethering the this compound to the unsaturated group can reverse this reactivity order, with the specific outcome being highly dependent on the length of the tether. nih.govnih.govacs.orgacs.org

Quantum mechanical calculations and experimental results have demonstrated the significant influence of tether length on the activation energies and outcomes of intramolecular reverse Cope eliminations. nih.govnih.govacs.org The chemoselectivity of these cyclizations can be manipulated to access a variety of structurally diverse bicyclic products. nih.govacs.org

The activation energies for these reactions are influenced by factors such as tether strain in the transition state and the interaction between the this compound and the unsaturated moiety. nih.govnih.govacs.org Density functional theory (DFT) calculations have predicted the following order of activation energies for various cyclization modes:

6-exo-dig < 5-exo-trig < 5-exo-dig ≈ 7-exo-dig nih.govnih.govacs.org

This order indicates that the 6-exo-dig cyclization onto an alkyne has the lowest energy barrier. nih.govacs.org The 5- and 7-exo-dig cyclizations are less favorable due to significant tether strain and weaker interactions in the transition state. nih.govacs.org In contrast, the 5-exo-trig cyclization onto an alkene experiences less tether strain than the 6-exo-dig alkyne cyclization, but its activation energy is higher due to the greater distortion required for the this compound fragment to reach the transition state. nih.govnih.govacs.org

Substituent effects also play a crucial role. For instance, the introduction of two methyl groups on the terminus of the alkene can significantly increase the energy barrier for the 5-exo-trig cyclization, making it uncompetitive with the 5-, 6-, and 7-exo-dig reactions. nih.govnih.govacs.orgacs.org

Table 1: Calculated Activation Energies for Intramolecular Reverse Cope Eliminations

Cyclization Mode Reactant Type Relative Activation Energy Favorable Factors Unfavorable Factors
6-exo-dig Alkyne Lowest Low barrier -
5-exo-trig Alkene Higher than 6-exo-dig Less tether strain Greater this compound distortion
5-exo-dig Alkyne High - Unfavorable tether strain, weak TS interaction
7-exo-dig Alkyne High - Unfavorable tether strain, weak TS interaction

This table is based on findings from quantum mechanical calculations. nih.govnih.govacs.org

This compound derivatives have emerged as important precursors for nitrene transfer reactions in both small-molecule and biocatalysis. researchgate.netnih.govrsc.org These N-O derived reagents are typically bench-stable and can be readily activated by a range of transition-metal catalysts under mild conditions. researchgate.netrsc.org This has led to the development of numerous new amidation and amination reactions, such as C-H insertions and the aziridination of olefins. researchgate.netrsc.org The use of these derivatives allows for the introduction of nitrogen-containing functionalities into various molecules. rowan.edu

The key feature of these reagents is the modification of the oxygen atom to create a good leaving group, which facilitates the cleavage of the N-O bond and the formation of a metal-nitrenoid intermediate. rsc.org While effective, a drawback of using these substituted this compound reagents is their poor atom economy and the generation of stoichiometric organic waste. researchgate.netnih.gov An alternative, more sustainable approach involves the direct activation of this compound (NH₂OH) for nitrene transfer, which would produce water as the only byproduct. nih.gov

Iron-catalyzed aminofunctionalization of olefins represents a significant advancement in the use of this compound derivatives. nih.govgsu.edu These reactions can achieve the direct synthesis of valuable products like unprotected aminoethers from olefins. acs.org A notable example involves the use of a bench-stable this compound-derived triflic acid salt (PivONH₃OTf) which serves as both the amine source and the oxidant in the reaction. nih.govacs.org

Mechanistic studies, combining spectroscopic techniques and quantum chemical calculations, have provided insight into the reaction pathway. nih.govacs.orgacs.org The reaction is initiated by the activation of a high-spin Fe(II) catalyst by the this compound derivative. nih.govacs.org This generates a high-spin Fe(III)-N-acyloxy intermediate. nih.govacs.org This intermediate subsequently undergoes N-O bond homolysis to form the active iron-nitrogen species, which is best described as a high-spin Fe(III) center strongly antiferromagnetically coupled to an iminyl radical. acs.org This reactive intermediate then participates in the N-transfer reaction with the olefin. acs.org The use of discrete ligands, such as bisoxazoline, can enhance the reactivity and broaden the substrate scope of these iron-catalyzed reactions. nih.gov

Table 2: Key Intermediates in Iron-Catalyzed Aminofunctionalization

Intermediate Description Spectroscopic/Computational Formulation Role in Catalysis
Int I High-spin intermediate [Fe(III)(acac)₂-N-acyloxy] Formed from Fe(II) catalyst and this compound reagent. nih.govacs.org
Int II Active iron-nitrogen intermediate [Fe(III)(acac)₂-NH•] (Fe(III) coupled to an iminyl radical) Formed by N-O bond homolysis of Int I; responsible for N-transfer to olefin. acs.org

This table is based on findings from combined spectroscopic and computational studies. nih.govacs.org

A novel strategy in the application of this compound derivatives involves the concept of "umpolung," or polarity inversion. scholaris.caosaka-u.ac.jporganic-chemistry.org Typically, the nitrogen atom in an amine is nucleophilic. However, in an umpolung approach, a this compound derivative can be designed to act as an electrophilic aminating reagent. scholaris.caosaka-u.ac.jp This has been successfully applied in copper-catalyzed cross-coupling reactions to synthesize valuable N-arylthis compound derivatives. scholaris.caacs.orgacs.org

This transformation is achieved using a specially designed hypervalent iodine reagent that contains a transferable electrophilic N-O moiety. scholaris.ca This reagent allows for a copper-catalyzed cross-coupling reaction with boronic acids, forming a C-N bond. scholaris.caacs.org The process exhibits a wide tolerance for various functional groups, including other electrophilic groups, offering an orthogonal reactivity compared to traditional methods for synthesizing N-arylhydroxylamines. scholaris.caacs.org

Experimental and computational mechanistic studies suggest a catalytic cycle that begins with the formation of a copper(II)-hydroxylamine species. scholaris.caacs.org This intermediate then reacts with the boronic acid to afford the desired N-arylthis compound product. scholaris.caacs.org This umpolung strategy provides a powerful tool for forming C-N bonds under mild conditions and has been extended to the synthesis of other important compounds like β-aminoketones from cyclopropanols. organic-chemistry.org

Reaction Mechanisms of Nitriles with this compound Yielding Amidoximes

The reaction between nitriles and this compound to produce amidoximes is a significant industrial process. rsc.org This reaction is often carried out on a large scale in alcohol solutions. rsc.org However, a notable challenge in this synthesis is the formation of an unexpected amide by-product, the amount of which can vary depending on the specific nitrile used. rsc.orgrsc.org The presence of this amide impurity can lead to complications in the purification and analysis of the desired amidoxime (B1450833) product. rsc.org

While several mechanisms for this transformation have been proposed, the precise reaction pathway has been a subject of ongoing discussion. rsc.org A detailed mechanistic explanation, supported by both theoretical and experimental evidence, has been developed to provide a more complete understanding. rsc.org This new model suggests that the choice of solvent plays a crucial role in the reaction's outcome. The use of specific ionic liquids, such as those based on imidazolium, phosphonium, and quaternary ammonium (B1175870) cations, has been shown to decrease the reaction time while simultaneously eliminating the formation of the amide side-product. rsc.org This leads to a more efficient and selective synthesis of the target amidoxime. rsc.org

The reaction is typically performed by treating the nitrile with this compound hydrochloride in the presence of a base like sodium carbonate or triethylamine, which generates the free this compound in situ. nih.gov The reaction is often conducted at elevated temperatures, such as in refluxing methanol (B129727) or ethanol, to reduce the reaction time. nih.gov Under these conditions, amidoximes can generally be obtained in good yields. nih.gov For certain aromatic nitriles with electron-withdrawing substituents, the formation of amides is more pronounced. This is thought to occur through an initial attack by the oxygen atom of this compound on the nitrile carbon. rsc.org An alternative high-yield route to pure amidoximes involves converting the nitrile to a thioamide, which is then reacted with this compound. rsc.org

Recent advancements have explored solvent-free methods under ultrasonic irradiation, which can produce amidoximes in high yields with significantly shorter reaction times. nih.gov Microwave irradiation has also been successfully employed, particularly in the reaction of imidoylbenzotriazoles with this compound. nih.gov

The following table summarizes the yields of amidoximes from various nitriles under specific reaction conditions.

Nitrile SubstrateReaction ConditionsYield of AmidoximeReference
Various NitrilesThis compound hydrochloride, sodium carbonate, ethanol, refluxUp to 98% nih.gov
ImidoylbenzotriazolesThis compound, microwave irradiation65-81% nih.gov
Pyrazine derivativesThis compound63-93% nih.gov
Various NitrilesThis compound, ultrasonic irradiation (solvent-free)70-85% nih.gov

Amination of Aromatic Substrates with this compound

The direct amination of aromatic C-H bonds using this compound and its derivatives is a powerful method for synthesizing anilines and other aromatic amines. mdpi.comnih.gov This approach has garnered significant attention as it offers a more atom-economical and step-efficient alternative to traditional methods that often require pre-functionalized starting materials. nih.gov

Transition metal catalysis plays a pivotal role in these amination reactions. nih.gov Both noble and earth-abundant metals have been shown to effectively catalyze the C-H amination of arenes. nih.gov Early examples of this transformation involved the use of this compound-O-sulfonic acid (HOSA) in the presence of aluminum chloride. nih.govrsc.org Other early methods employed amino radical cations generated from N-chloro substrates in strongly acidic media or with the assistance of various metal salts. rsc.org

More recent developments have focused on the use of novel this compound-derived aminating reagents, which has expanded the scope and applicability of aromatic C-H amination. nih.govrsc.org These reagents, in conjunction with transition metal catalysts, have enabled the synthesis of free primary anilines under milder conditions. nih.gov Methodologies have been developed for ortho-, meta-, and para-selective functionalization of arenes. nih.gov

For instance, a vanadium-iron catalytic system has been developed for the direct synthesis of aniline (B41778) from benzene (B151609) and this compound, achieving yields of over 90%. mdpi.com This system operates without the need for an external oxidant. mdpi.com The proposed mechanism for this reaction suggests that the active intermediate behaves as an electrophile, consistent with the rules of electrophilic aromatic substitution. mdpi.com

Copper-catalyzed direct C-H amination of electron-deficient aromatic substrates, such as fluoroarenes and certain heterocycles, has also been reported using benzoyl hydroxylamines as the aminating agents. wiley-vch.de Furthermore, iridium-catalyzed direct C-H amidation of arenes using N-substituted hydroxylamines proceeds efficiently at room temperature with a broad substrate scope. acs.org

The table below provides examples of catalytic systems used for the amination of aromatic substrates with this compound derivatives.

Aromatic SubstrateThis compound DerivativeCatalystKey FeaturesReference
BenzeneThis compound hydrochlorideVanadium-Iron systemHigh yield (>90%), no external oxidant required mdpi.com
ArenesThis compound-O-sulfonic acid (HOSA)Aluminum chlorideEarly example of aromatic C-H amination nih.govrsc.org
Electron-deficient arenesBenzoyl hydroxylaminesCopperDirect C-H amination wiley-vch.de
ArenesN-substituted hydroxylaminesIridiumRoom temperature reaction, broad substrate scope acs.org

Isothermal Decomposition Mechanisms in Aqueous Solutions

The thermal decomposition of this compound and its salts, such as this compound nitrate (B79036) (HAN), in aqueous solutions is a complex process that can pose significant thermal hazards. nih.govresearchgate.netconsensus.app Isothermal decomposition studies have been conducted to understand the reaction mechanisms and kinetics of these decompositions. nih.govresearchgate.net

A detailed kinetic model for the thermal decomposition of aqueous this compound solutions has been developed using a combination of differential scanning calorimetry (DSC) tests, model-free and model-fitting techniques. consensus.app This has led to the proposal of a two-step decomposition model described as "N-order + autocatalytic". consensus.app The initial phase follows N-order kinetics, which then transitions to an autocatalytic phase. consensus.app

The decomposition temperature and enthalpy are highly dependent on the concentration of the this compound solution. For example, a 50 mass% aqueous solution of this compound decomposes at a lower temperature range (42–50°C) with a significantly higher enthalpy of decomposition compared to more dilute solutions. consensus.app

The following table summarizes the decomposition characteristics of aqueous this compound solutions at different concentrations.

This compound Concentration (mass%)Decomposition Temperature Range (°C)Enthalpy of Decomposition (J/g)Reference
5042–502037.63 consensus.app
3072–841033.15 consensus.app
1087–93390.48 consensus.app

Catalytic Aspects of this compound Reactivity

Role in Heterogeneous Catalysis for Oxime Hydrogenation

The selective hydrogenation of oximes over heterogeneous catalysts is a versatile and important reaction in synthetic organic chemistry for the production of primary amines and hydroxylamines. mdpi.comencyclopedia.pubresearchgate.net this compound itself is a key reagent in the synthesis of oximes from carbonyl compounds. mdpi.comencyclopedia.pub The subsequent catalytic hydrogenation of these oximes provides a valuable route to amines and hydroxylamines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.comencyclopedia.pub

The selectivity of oxime hydrogenation towards either the amine or the this compound is highly dependent on the choice of catalyst and reaction conditions. mdpi.comencyclopedia.pub This allows for a degree of control over the final product distribution. encyclopedia.pub For instance, platinum-based heterogeneous catalysts have been used for the reduction of oximes to hydroxylamines, often in the presence of a strong Brønsted acid. epfl.ch

Mechanistic studies have revealed different pathways for oxime hydrogenation depending on the catalyst used. For example, on a Pd/C catalyst, the hydrogenation of an oxime is believed to proceed first through the reduction of the N-O bond, followed by the reduction of the resulting C=N bond to form the amine. mdpi.com In contrast, on a Pt/C catalyst, the hydrogenation of a protonated oxime can occur at the C=N bond to yield the this compound, with further hydrogenation to the amine being significantly slower. mdpi.com

The use of heterogeneous catalysts offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. mdpi.comencyclopedia.pub The development of highly selective and efficient heterogeneous catalysts for oxime hydrogenation remains an active area of research. mdpi.comencyclopedia.pub

The table below highlights the different products obtained from oxime hydrogenation using different heterogeneous catalysts.

CatalystPrimary ProductMechanistic FeatureReference
Pd/CAmineInitial N-O bond reduction mdpi.com
Pt/CThis compoundC=N bond reduction of protonated oxime mdpi.com
Adam's catalystAmine or this compoundOne of the earliest catalysts used for this reaction encyclopedia.pubresearchgate.net

Transition Metal Coordination Chemistry with this compound Ligands

This compound is generally considered a weak ligand in transition metal coordination chemistry, and its complexes are often unstable. springernature.comnih.gov This instability can be attributed to the propensity of this compound to undergo decomposition, disproportionation, and oxidation reactions, especially in the presence of transition metal ions. springernature.comrsc.org The first known coordination compound of this compound, Zn(NH₂OH)₂Cl₂ (Crismer's salt), is unstable at room temperature and can detonate upon heating. springernature.com

Despite these challenges, there is growing interest in the coordination chemistry of this compound and its derivatives due to their potential applications in catalysis and their redox non-innocent behavior. springernature.comnih.govresearchgate.net The redox activity of this compound ligands can be harnessed to modulate electron transfer reactions in metal complexes. springernature.com For example, d-metal complexes of organic hydroxylamines have been shown to catalyze aerobic oxidation reactions. springernature.com

To overcome the inherent instability of this compound complexes, various strategies have been employed. One approach is to incorporate the this compound functionality into a larger ligand framework, such as a salen-type ligand or a macrocycle. nih.govrsc.org The design of macrocyclic poly-N-hydroxylamines (crown-hydroxylamines) has led to the formation of stable complexes with several d-metal ions, including Cu(II), Ni(II), Mn(II), and Zn(II). nih.gov The stability of these complexes is attributed to the macrocyclic effect and strong intramolecular hydrogen bonding between the N-OH groups. nih.gov

In some salen-type metal complexes, an intramolecular hydrogen bond has been shown to stabilize the coordinated primary this compound group, preventing its decomposition. rsc.org These stabilized copper-hydroxylamine complexes have demonstrated catalytic activity in the aerobic oxidation of benzylic alcohols. rsc.org

The coordination mode of this compound can also be influenced by the pH of the solution, as the N-OH fragment is acidic. researchgate.net Deprotonation of the this compound ligand can enhance its binding affinity to metal ions and can also stabilize higher oxidation states of the metal. nih.gov

The table below lists some examples of transition metal complexes with this compound-containing ligands and their key features.

Metal IonLigand TypeStabilizing FeatureApplication/PropertyReference
Zn(II)This compoundNone (unstable)Crismer's salt, detonates on heating springernature.com
Cu(II), Ni(II), Mn(II), Zn(II)Crown-hydroxylamineMacrocyclic effect, H-bondingStable complexes, potential for catalysis nih.gov
Cu(II), Ni(II), Zn(II)Salen-type with this compoundIntramolecular H-bondCatalytic aerobic oxidation of alcohols rsc.org
Cu(II)Ligand with tethered NHOH-Transforms NHOH to a reduced NO moiety concordia.ca

Biological and Biochemical Roles of Hydroxylamine

Hydroxylamine (B1172632) in the Nitrogen Cycle

This compound is a central intermediate in the metabolic pathways of nitrifying microorganisms, which are crucial for the biogeochemical cycling of nitrogen in both terrestrial and aquatic environments. conicet.gov.ar

Nitrification is the biological oxidation of ammonia (B1221849) (NH₃) to nitrate (B79036) (NO₃⁻), a two-step process carried out by distinct groups of microorganisms. The first and rate-limiting step is the oxidation of ammonia to nitrite (B80452) (NO₂⁻), performed by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). wikipedia.orgfrontiersin.org In this initial stage, this compound is a key, obligate intermediate. pnas.orgpnas.org

NH₃ + O₂ + 2H⁺ + 2e⁻ → NH₂OH + H₂O

The electrons required for this reaction are typically supplied by the subsequent oxidation of this compound itself, creating a self-sustaining cycle for the organism. wikipedia.org Studies have confirmed that despite deep phylogenetic and biochemical differences between AOB and AOA, this compound is produced and consumed as an intermediate in both domains of life during ammonia oxidation. pnas.org

Table 1: Key Microbial Groups and Enzymes in the First Step of Nitrification

Microbial GroupKey EnzymeSubstrateProductSignificance
Ammonia-Oxidizing Bacteria (AOB)Ammonia Monooxygenase (AMO)Ammonia (NH₃)This compound (NH₂OH)Initiates nitrification in various environments. wikipedia.org
Ammonia-Oxidizing Archaea (AOA)Ammonia Monooxygenase (AMO) homologAmmonia (NH₃)This compound (NH₂OH)Dominant ammonia oxidizers in many marine and terrestrial ecosystems. frontiersin.orgpnas.org

Following its formation, this compound is rapidly oxidized. In ammonia-oxidizing bacteria (AOB) like Nitrosomonas europaea, this oxidation is primarily catalyzed by the enzyme this compound oxidoreductase (HAO). wikipedia.orgwikipedia.org HAO is a complex, multiheme enzyme that facilitates the transfer of electrons from this compound to the electron transport chain, a process which generates the energy for the organism. conicet.gov.arwikipedia.org

The precise product of HAO catalysis has been a subject of scientific discussion. The canonical model proposed that HAO catalyzes a four-electron oxidation of this compound directly to nitrite (NO₂⁻). pnas.org However, more recent research provides strong evidence that HAO actually performs a three-electron oxidation of this compound to produce nitric oxide (NO) as an obligate intermediate. pnas.orgjst.go.jp This nitric oxide is then further oxidized to nitrite, potentially by a yet-unidentified enzyme. pnas.org

In contrast, ammonia-oxidizing archaea (AOA) lack the genes for a bacterial-type HAO. frontiersin.orgpnas.org This indicates that they utilize a different, novel enzyme system to catalyze the oxidation of this compound to nitrite, highlighting a fundamental divergence in the nitrification pathways between bacteria and archaea. pnas.org

This compound is a key precursor in several pathways leading to the production of nitrous oxide (N₂O), a potent greenhouse gas and ozone-depleting substance. pnas.orgpnas.org The formation of N₂O from this compound can occur through multiple mechanisms in nitrifying organisms:

Incomplete Oxidation by HAO: It has been proposed that this compound oxidoreductase (HAO) can incompletely oxidize this compound, leading to the formation of nitroxyl (B88944) (HNO). pnas.org This unstable intermediate can then dimerize and dehydrate to form nitrous oxide (N₂O) and water. pnas.orgpnas.org

2 HNO → N₂O + H₂O

AOB Denitrification: Ammonia-oxidizing bacteria can produce N₂O through a process called nitrifier denitrification, especially under low oxygen conditions. iwaponline.com In this pathway, this compound is oxidized to nitric oxide (NO), which is then reduced to N₂O. iwaponline.com

Archaeal Pathways: Ammonia-oxidizing archaea (AOA) have also been identified as major producers of N₂O. pnas.orgnih.gov One identified pathway involves a multicopper oxidase enzyme that selectively oxidizes this compound to nitroxyl (HNO). pnas.orgnih.gov The HNO can then dimerize to form N₂O or react with another this compound molecule to produce dinitrogen (N₂). pnas.orgnih.gov

Reaction with Nitrite: N₂O can also be formed through hybrid formation where NO, produced from this compound oxidation, reacts with another nitrogen compound like nitrite. jst.go.jp

Table 2: Pathways of Nitrous Oxide (N₂O) Formation from this compound

PathwayMediating Organism/EnzymeKey Intermediate(s)Description
Incomplete OxidationThis compound Oxidoreductase (HAO)Nitroxyl (HNO)HAO incompletely oxidizes NH₂OH to HNO, which dimerizes to N₂O. pnas.org
Nitrifier DenitrificationAmmonia-Oxidizing Bacteria (AOB)Nitric Oxide (NO)NH₂OH is oxidized to NO, which is subsequently reduced to N₂O under anoxic conditions. iwaponline.com
Enzymatic Oxidation to HNOAmmonia-Oxidizing Archaea (AOA) Multicopper OxidaseNitroxyl (HNO)A specific oxidase converts NH₂OH to HNO, which leads to N₂O and N₂ production. pnas.orgnih.gov

Interactions with Biological Systems

The chemical reactivity of this compound's nucleophilic nitrogen and hydroxyl groups allows it to interact with and modify critical biological macromolecules, including nucleic acids and proteins.

This compound is recognized as a mutagenic agent due to its ability to chemically modify DNA nucleobases. wikipedia.orgatamanchemicals.com Its primary mode of action is the hydroxylation of the exocyclic amino group of cytosine, converting it to N⁴-hydroxycytosine. wikipedia.orgatamanchemicals.com

This modified base, N⁴-hydroxycytosine, has altered base-pairing properties. During DNA replication, it is frequently misread by DNA polymerase as thymine (B56734) instead of cytosine. wikipedia.org This misreading leads to the incorporation of adenine (B156593) opposite the modified cytosine in the newly synthesized DNA strand. Consequently, this results in a C:G to T:A transition mutation in the subsequent round of replication. wikipedia.orgatamanchemicals.com This specific mutagenic activity has made this compound a useful tool in genetics research for inducing mutations to study gene function.

This compound can be used as a chemical reagent for the specific, non-enzymatic cleavage of polypeptide chains. ucla.eduresearchgate.net This cleavage occurs specifically at the peptide bond between asparagine (Asn) and glycine (B1666218) (Gly) residues. ucla.edunih.gov

The mechanism involves the cyclization of the asparaginyl side chain under alkaline pH conditions to form a succinimide (B58015) intermediate. ucla.eduresearchgate.net This cyclic imide is highly susceptible to nucleophilic attack by this compound. The attack leads to the cleavage of the peptide backbone C-terminal to the asparagine residue. ucla.edu The specificity for the Asn-Gly sequence is attributed to the lack of steric hindrance from the glycine residue's side chain (a single hydrogen atom), which facilitates the initial cyclization step. ucla.educolab.ws Cleavage at other asparaginyl bonds is much less frequent. ucla.edu Because Asn-Gly sequences are relatively rare in proteins, this method is valuable for generating large peptide fragments, which can be useful for protein sequencing and mapping functional domains. ucla.eduresearchgate.net This technique has also been applied in biotechnology for the controlled release of recombinant proteins from fusion tags that have an engineered Asn-Gly cleavage site. colab.wsnih.gov

Binding and Inhibition of Heme-Containing Enzymes

This compound is known to interact with and inhibit several heme-containing enzymes by directly binding to the central heme iron. semanticscholar.org This interaction can lead to the reversible or irreversible inactivation of the enzyme.

Research on Arthromyces ramosus peroxidase (ARP) has shown that this compound acts as a competitive inhibitor against the enzyme's reaction with hydrogen peroxide (H₂O₂). nih.govresearchgate.net Spectroscopic and X-ray crystallographic studies have provided detailed insights into this inhibitory mechanism. The binding of this compound converts the pentacoordinate high-spin heme iron of the native enzyme into a hexacoordinate low-spin state, which strongly indicates a direct interaction. nih.govresearchgate.net Kinetic analyses determined an apparent dissociation constant (Kd) of 6.2 mM for this binding at pH 7.0. nih.govresearchgate.net Crystallography revealed that the this compound molecule positions itself in the distal pocket of the enzyme, where its nitrogen atom is likely coordinated to the heme iron and its hydroxyl group forms a hydrogen bond with the distal histidine residue (His56). nih.govresearchgate.net

This compound also functions as an irreversible inhibitor of the oxygen-evolving complex in photosynthesis, a process involving heme-containing components, due to its structural similarity to water. semanticscholar.org Furthermore, it is a known inhibitor of other heme proteins. For instance, O-alkylthis compound derivatives have been developed as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme, through the coordination of the this compound nitrogen to the ferric (Fe³⁺) heme iron. uniprot.org

The redox state of the heme iron significantly influences its affinity for this compound. In studies with a variant of Alcaligenes xylosoxidans cytochrome c', the binding affinity for this compound was approximately 70-fold higher for the ferrous Fe(II) state (Kd = 0.0345 mM) compared to the ferric Fe(III) state (Kd ~ 2.5 mM). wikipedia.org This difference is primarily attributed to a much slower dissociation rate from the Fe(II) complex. wikipedia.org In the context of biological nitrification, this compound is an intermediate that is oxidized by heme proteins such as cytochrome P460 and this compound oxidoreductase (HAO). wikipedia.organnualreviews.org

Enzyme/Heme ProteinOrganism/SystemType of Inhibition/BindingKey Findings/Parameters
Arthromyces ramosus peroxidase (ARP) Arthromyces ramosusCompetitiveDirect binding to heme iron; Kd = 6.2 mM. nih.govresearchgate.net
Indoleamine 2,3-dioxygenase-1 (IDO1) N/A (in vitro)InhibitionO-alkylthis compound derivatives bind to the Fe³⁺ heme iron. uniprot.org
Cytochrome c' (L16G variant) Alcaligenes xylosoxidansReversible BindingBinds to both Fe(II) and Fe(III) states with different affinities; Kd (Fe(II)) = 0.0345 mM, Kd (Fe(III)) ~ 2.5 mM. wikipedia.org
This compound oxidoreductase (HAO) Nitrosomonas europaeaSubstrate BindingThe active site contains a unique diheme cluster that binds and oxidizes this compound. acs.org
Cytochrome P460 Nitrosomonas europaeaSubstrate BindingConverts this compound to nitrous oxide. annualreviews.org
Oxygen-Evolving Complex Photosynthetic organismsIrreversible InhibitionActs as a poison due to structural similarity to water. semanticscholar.org

Role in Amino Acid Synthesis

While not a canonical intermediate in the primary pathways of amino acid biosynthesis, this compound serves as a reactive nitrogen source that can be incorporated into amino acids through several enzymatic and chemical routes.

In the context of nitrate assimilation, this compound is recognized as a key intermediate. acs.org It can be formed from the reduction of nitrate and subsequently react with various α-ketoacids (such as pyruvic acid and α-ketoglutaric acid) to form oximes. acs.orgnih.gov These oxime intermediates can then be reduced to yield the corresponding amino acids, establishing a crucial C-N bond. nih.gov This process highlights this compound's role in linking inorganic nitrogen metabolism to amino acid formation. nih.gov

Furthermore, several enzymes involved in amino acid metabolism can utilize this compound as an alternative substrate.

Escherichia coli Asparagine Synthetase B (AS-B) can employ this compound in place of ammonia or glutamine. libretexts.org The enzyme catalyzes the ATP-dependent transfer of this compound to aspartate, forming β-aspartyl-hydroxamate. libretexts.org

Streptococcus thermophilus Asparagine Synthetase (StAS) also displays activity towards this compound as an acceptor of the β-aspartyl group, showing even higher activity with this compound than with ammonia. researchgate.net

Glutamine Synthetase (GS) from various organisms can catalyze a γ-glutamyl transfer reaction, where the γ-glutamyl group from glutamine is transferred to this compound, yielding γ-glutamyl-hydroxamate. nih.govoup.com In some cases, this compound can act as a substrate in place of ammonia for the synthesis reaction, and has been shown to be at least as good a substrate as ammonia for E. coli glutamine synthetase. researchgate.net

These enzymatic reactions demonstrate that the cellular machinery for amino acid synthesis is capable of recognizing and incorporating this compound, positioning it as an important molecule in nitrogen metabolism. libretexts.orgresearchgate.net

Metabolism of Xenobiotics

This compound is a significant, though often transient, intermediate in the Phase I metabolism of various xenobiotics, particularly those containing primary aromatic amine groups. libretexts.orgresearchgate.net This metabolic step is primarily catalyzed by cytochrome P450 (CYP) monooxygenases located in the liver and other tissues. researchgate.net

The N-oxidation of a primary aromatic amine by a CYP enzyme generates an N-hydroxylamine metabolite. researchgate.net This transformation is a critical step in the bioactivation of many pro-carcinogens, as the resulting this compound is often more reactive and toxic than the parent compound. libretexts.org A well-documented example is the metabolic activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine formed during the cooking of meat. researchgate.net PhIP undergoes N-hydroxylation by CYP1A2, forming a reactive this compound that can lead to DNA damage. researchgate.net

In addition to CYPs, flavin-containing monooxygenases (FMOs) can also catalyze the N-oxygenation of primary amines to produce hydroxylamines. mdpi.com These this compound intermediates can be further oxidized to nitroso derivatives or oximes. researchgate.netmdpi.com They may also undergo Phase II conjugation reactions, such as sulfonation, to yield more water-soluble and excretable metabolites. oup.com However, in some cases, conjugation can also lead to the formation of even more reactive species. researchgate.net

Xenobiotic ExampleParent Compound ClassKey Metabolizing Enzyme(s)Metabolic Outcome
Aniline (B41778) Primary Aromatic AmineCytochrome P450 (CYP)N-oxidation to N-hydroxyaniline. researchgate.net
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Heterocyclic AmineCYP1A2N-hydroxylation to N²-hydroxy-PhIP, a reactive metabolite. researchgate.net
10-N-(n-octylamino)-2-(trifluoromethyl)phenothiazine Aliphatic Primary AmineFlavin-containing monooxygenase 3 (FMO3)Sequential N-oxygenation to a this compound intermediate and then to an oxime. mdpi.com
Aminoflavone Aromatic AmineCYP1A1, CYP1A2Metabolism to a potentially reactive this compound metabolite. researchgate.net

Regulation of Cellular Redox States

This compound plays a crucial role in the modulation and assessment of cellular redox states, primarily through its relationship with stable nitroxide radicals. researchgate.net Nitroxide radicals are paramagnetic species that can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net In a biological environment, these radicals can undergo a one-electron reduction to form their corresponding this compound derivatives, which are diamagnetic and thus EPR-silent. researchgate.net

This interconversion between the nitroxide radical and the this compound forms a redox-active pair. researchgate.net The ratio of the radical to the this compound is directly dependent on the intracellular redox balance, specifically the availability of cellular reductants such as glutathione (B108866) (GSH) and ascorbate (B8700270). annualreviews.orgresearchgate.net Consequently, nitroxides are widely used as molecular probes or sensors to non-invasively monitor the redox status of cells and tissues. The formation of this compound from the nitroxide probe indicates a reducing environment, and the rate of this conversion can quantify the cell's reducing capacity. researchgate.net

Conversely, direct administration of this compound can induce oxidative stress. annualreviews.org Studies have shown that this compound sulfate (B86663) can cause a reduction in glutathione content and an increase in lipid peroxidation in liver tissue, indicating a shift towards an oxidative state. annualreviews.org Therefore, this compound is both an indicator of and a participant in the complex network of cellular redox regulation.

This compound in Biochemical Assays

This compound is a versatile reagent employed in a variety of biochemical assays due to its distinct chemical reactivity. acs.org Its applications range from protein analysis to enzyme kinetics and the detection of specific biomolecules. semanticscholar.orgnih.gov

One of its most specific uses is for the chemical cleavage of proteins. This compound can selectively cleave the peptide bond between asparagine (Asn) and glycine (Gly) residues. annualreviews.org This method is valuable for protein sequencing and for generating specific peptide fragments for further analysis.

This compound is also widely used in assays for enzymes involved in amino acid metabolism, where it acts as an acyl acceptor or an alternative substrate.

Glutamine Synthetase Assay : The enzyme's γ-glutamyl transferase activity is commonly assayed by measuring the formation of γ-glutamyl-hydroxamate from glutamine and this compound. nih.govoup.com

Asparaginase (B612624) Assay : The mechanism of asparaginase can be explored by its ability to catalyze the synthesis of β-aspartyl-hydroxamate from asparagine and this compound.

Asparagine Synthetase Assay : The enzyme's ability to use this compound as a nitrogen source to synthesize β-aspartyl-hydroxamate is used to characterize its activity. libretexts.org

Additionally, this compound's ability to react with aldehydes and ketones to form oximes is utilized in assays for the detection and quantification of these carbonyl compounds. annualreviews.orgnih.gov In the field of redox biology, it serves as the reduced, non-contrast product in EPR and MRI assays that use nitroxide radicals to measure cellular redox status. researchgate.net

Assay TypeFunction of this compoundTarget Molecule/EnzymePrinciple of Detection
Protein Cleavage Cleaving AgentAsparaginyl-Glycine peptide bondsSelective fragmentation of proteins for analysis. annualreviews.org
Enzyme Kinetics Alternative Substrate / Acyl AcceptorGlutamine Synthetase, Asparaginase, Asparagine SynthetaseFormation of a hydroxamate product (e.g., γ-glutamyl-hydroxamate), often detected colorimetrically with ferric chloride. nih.govlibretexts.org
Metabolite Detection ReactantAldehydes and KetonesFormation of oximes. annualreviews.orgnih.gov
Redox Sensing Reduced form of a probeCellular reductants (e.g., GSH)Disappearance of an EPR/MRI signal as a nitroxide radical is reduced to this compound. researchgate.net

Industrial Applications of Hydroxylamine and Its Derivatives

Polymer and Plastics Manufacturing

In the polymer and plastics industry, hydroxylamine (B1172632) plays a important role, particularly in the synthesis of polyamides. It also functions as a stabilizer and antioxidant for synthetic polymers, preventing degradation and enhancing their durability. dcfinechemicals.comresearchgate.net

The cyclohexanone (B45756) oxime then undergoes a Beckmann rearrangement in the presence of an acid, such as fuming sulfuric acid, to yield ε-caprolactam. pharmacy180.comnih.gov This caprolactam is subsequently polymerized in a ring-opening polymerization to produce Nylon-6, a widely used synthetic polymer in textiles, carpets, and engineering plastics. nih.govplos.org

The conventional process using this compound sulfate (B86663) generates ammonium (B1175870) sulfate as a by-product. nih.gov Newer methods, such as the ammoximation of cyclohexanone, have been developed to avoid this, where this compound is produced in situ from ammonia (B1221849) and hydrogen peroxide. nih.gov

Table 1: Key Reactions in Nylon-6 Production Involving this compound

StepReactantsProductSignificance
Oximation Cyclohexanone, this compound SulfateCyclohexanone Oxime, Ammonium SulfateForms the essential precursor for caprolactam. nih.govnih.gov
Beckmann Rearrangement Cyclohexanone Oxime, Sulfuric Acidε-CaprolactamConverts the oxime into the monomer for Nylon-6. nih.gov
Polymerization ε-CaprolactamNylon-6Final step to produce the polyamide polymer. nih.govplos.org

Pharmaceutical Industry

This compound and its derivatives are fundamental in the pharmaceutical sector, serving as intermediates in the synthesis of a wide array of drugs. unl.ptgoogle.comontosight.ai They are used in the manufacturing of antibiotics, antivirals, and drugs for treating specific conditions like tuberculosis and diseases related to oxidative stress. dcfinechemicals.comnih.gov

This compound is a key reagent for creating oximes and hydroxamic acids, which are important functional groups in many pharmaceutical compounds. google.comnih.gov The reaction of this compound with aldehydes or ketones yields oximes, while its reaction with carboxylic acids or their derivatives produces hydroxamic acids. mdpi.com These intermediates are then further modified to create the final active pharmaceutical ingredients (APIs). unl.ptcuni.cz For example, this compound hydrochloride is a vital reagent in the synthesis of oximes and amides that serve as precursors to various drugs. google.com

This compound derivatives are integral to the synthesis of various antiviral and antibacterial drugs. dcfinechemicals.comnih.gov For instance, in the synthesis of the antiviral drug molnupiravir, this compound sulfate is used to prepare the intermediate N-Hydroxycytidine from cytidine (B196190). acs.orgthieme-connect.de Similarly, in the synthesis of some antiviral agents like pleconaril, this compound is added to a nitrile functional group to form an amidoxime (B1450833), which is then cyclized to create the final drug. plos.org

In the realm of antibacterial agents, a library of N-substituted this compound compounds has been synthesized and shown to have broad antimicrobial effects against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus (MRSA). cuni.czontosight.ai These compounds often work by inhibiting the bacterial ribonucleotide reductase (RNR) enzyme, which is crucial for DNA synthesis and repair. cuni.czontosight.ai

Table 2: Examples of this compound Use in Antiviral and Antibacterial Synthesis

Drug/Compound ClassRole of this compoundTherapeutic Area
Molnupiravir Synthesis of N-Hydroxycytidine intermediate. acs.orgthieme-connect.deAntiviral
Pleconaril Formation of an amidoxime intermediate. plos.orgAntiviral
N-substituted hydroxylamines Act as radical scavengers to inhibit bacterial RNR. cuni.czontosight.aiAntibacterial
Flavonyl oxime ethers Prepared by reacting flavone-3'-carboxaldehyde with O-substituted this compound derivatives. lsuhsc.eduAntibacterial/Antifungal

This compound plays a role in the synthesis of antitubercular drugs. A prominent example is isoniazid (B1672263), a first-line medication for the treatment of tuberculosis. dcfinechemicals.com While the primary synthesis of isoniazid involves the hydrazinolysis of isonicotinic acid or its ester, some metabolic pathways of isoniazid suggest the formation of a this compound intermediate. pharmacy180.com Furthermore, this compound derivatives are used in the development of new antitubercular agents. For instance, cyclization of triazolyl-chalcones with this compound has been employed to create novel derivatives with potent activity against Mycobacterium tuberculosis. Research has also explored modifying existing drugs; for example, reducing the nitro group of certain compounds with this compound hydrochloride to create derivatives with activity against extensively drug-resistant tuberculosis (XDR-TB) strains.

The antioxidant properties of this compound and its derivatives have led to research into their potential as therapeutic agents for diseases linked to oxidative stress, such as neurodegenerative and cardiovascular diseases. ontosight.ai Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net

This compound derivatives can act as antioxidants by scavenging free radicals. ontosight.ai For example, dapsone (B1669823) this compound, a metabolite of the drug dapsone, is known to cause oxidative stress, but studies have shown that antioxidants can mitigate its toxic effects. plos.org Research is ongoing to develop this compound-based compounds that can protect against oxidative damage. unl.pt For instance, N-tert-Butylthis compound (NtBHA) has demonstrated strong antioxidant activity and is being investigated for its potential in managing pigmentation disorders and mitigating oxidative stress-related skin aging. In the context of neurodegenerative diseases like Alzheimer's, this compound derivatives such as 9-Hydroxylamine-1,2,3,4-tetrahydroacridine have been explored for their ability to inhibit enzymes like acetylcholinesterase and protect against neurodegeneration.

Table 3: Research on this compound Derivatives for Oxidative Stress-Related Diseases

Compound/Derivative ClassProposed Mechanism of ActionPotential Therapeutic ApplicationResearch Finding
N-tert-Butylthis compound (NtBHA) Potent antioxidant properties.Pigmentation disorders, skin aging.Promotes melanogenesis in cells under oxidative stress.
9-Hydroxylamine-1,2,3,4-tetrahydroacridine Inhibition of acetylcholinesterase.Alzheimer's disease.May enhance cholinergic function in the brain.
Hydroxamate derivatives Iron chelation and antioxidant protection. unl.ptNeurodegenerative diseases, cardiovascular diseases.Can inhibit metallo-enzymes involved in disease pathology. unl.pt
SG-1002 (H₂S prodrug) Attenuates myocardial cellular oxidative damage.Cardiovascular diseases.Decreases oxidative stress markers in stressed cardiac cells.

Agrochemicals Production

This compound and its derivatives are crucial intermediates in the manufacturing of various agrochemicals, including pesticides, herbicides, and growth regulators. arabjchem.orgd-nb.info Their chemical reactivity allows for the synthesis of complex organic molecules that form the active ingredients in these products. arabjchem.org

One of the primary applications of this compound in this sector is in the production of oxime-containing pesticides. atamanchemicals.com For instance, this compound sulfate is a key raw material for producing insecticides like methomyl (B1676398) and aldicarb. atamanchemicals.com The reaction of this compound with aldehydes or ketones results in the formation of oximes, a functional group present in many effective pesticides. chemeurope.com

Furthermore, O-substituted hydroxylamines and their salts are of significant interest in the agrochemical field for creating pesticides and crop protection agents. arabjchem.org These derivatives are used to synthesize compounds with reported herbicidal, antifungal, and antibacterial properties. arabjchem.org The development of efficient, high-yield methods for preparing these this compound derivatives is an active area of research to support the demand from the agricultural industry. arabjchem.orgincatt.nl

Table 1: Examples of this compound Derivatives in Agrochemicals

Derivative/PrecursorApplication/ProductCompound ClassReference
This compound SulfateSynthesis of methomyl, aldicarbInsecticides atamanchemicals.com
O-substituted hydroxylaminesIntermediates for pesticides, crop protection agentsPesticides arabjchem.org
This compound derivativesSynthesis of herbicidesHerbicides arabjchem.org

Dyes and Pigments Industry

In the dye and pigment industry, this compound and its salts, particularly this compound sulfate, serve multiple functions. dcfinechemicals.comtnjchem.com They are utilized as reducing agents and are involved in the synthesis and purification of dyes. dcfinechemicals.comtnjchem.com

This compound sulfate is used in the textile and dyeing industry as a decolorizing and bleaching agent. dcfinechemicals.comtnjchem.com It can effectively remove the natural yellow color of wool fibers, which allows for the production of brighter and more vibrant dyed textiles. google.comgoogle.com This is achieved by adding this compound sulfate to the dyebath or printing paste. google.comgoogle.com This process has been shown to improve the clarity and brilliance of prints with acidic or metal complex dyes, while also enhancing lightfastness. google.com

Additionally, this compound derivatives are used in the synthesis of certain dyes. The reactivity of this compound allows for its incorporation into larger dye molecules, contributing to their final color and properties.

Water Treatment Processes

This compound and its salts, such as this compound sulfate, play a role in water treatment, primarily as a dechlorinating agent and in advanced oxidation processes (AOPs). cognitivemarketresearch.comchemiis.comlookchem.com

As a dechlorinating agent, this compound sulfate is used to neutralize excess chlorine in water systems, which helps prevent the formation of harmful disinfection byproducts. chemiis.com It also aids in controlling oxidation reactions within industrial water systems. chemiis.com

More recently, this compound has been investigated for its role in enhancing AOPs for the removal of organic pollutants from water. researchgate.net this compound-driven AOPs have shown increased efficiency in degrading contaminants. researchgate.net For example, the addition of this compound to a system using drinking water treatment residuals (WTRs) to activate peroxymonosulfate (B1194676) (PMS) was found to enhance the degradation of the herbicide atrazine. nih.gov In these processes, this compound can accelerate the generation of reactive oxygen species, such as sulfate and hydroxyl radicals, which are powerful oxidants for breaking down persistent organic pollutants. researchgate.netnih.gov Studies have also shown that this compound can enhance the Fenton process (using iron and hydrogen peroxide) for treating highly salty wastewater. researchgate.net

Nuclear Fuel Processing

This compound, primarily in the form of this compound nitrate (B79036) (HAN), is a crucial reagent in the reprocessing of used nuclear fuel, particularly within the PUREX (Plutonium and Uranium Recovery by Extraction) process. condorchem.comresearchgate.netosti.gov The primary purpose of reprocessing is to recover unused uranium and plutonium from spent fuel rods. osti.gov

In the PUREX process, this compound acts as a selective reducing agent. condorchem.comresearchgate.net It is used to reduce plutonium from the +4 oxidation state (Pu(IV)) to the +3 oxidation state (Pu(III)). condorchem.comosti.govakjournals.com This change in oxidation state allows for the separation of plutonium from uranium, as Pu(III) is less extractable into the organic solvent (typically tributyl phosphate (B84403) in kerosene) used in the process, while uranium remains in the +6 oxidation state (U(VI)) and stays in the organic phase. condorchem.comosti.gov

The use of this compound nitrate is advantageous because it is a "salt-free" reagent, meaning it decomposes into gaseous products and water, which simplifies waste management compared to other reducing agents like ferrous sulfamate. akjournals.cominl.gov To prevent the re-oxidation of Pu(III) by nitrous acid, which is often present in the nitric acid solutions, a holding agent like hydrazine (B178648) is sometimes used in conjunction with this compound. researchgate.netakjournals.com

Analytical Methodologies for Hydroxylamine Quantification

Spectrophotometric Analysis

Spectrophotometry offers a common and accessible approach for hydroxylamine (B1172632) determination. These methods are typically based on a chemical reaction that produces a colored compound, the absorbance of which is proportional to the this compound concentration.

One prevalent strategy involves the oxidation of this compound to nitrite (B80452). scispace.comresearchgate.net The resulting nitrite is then used in a diazotization-coupling reaction. For instance, p-nitroaniline can be diazotized by the nitrite and subsequently coupled with a reagent like N-(1-naphthyl)ethylenediamine to form a purple azo dye with a maximum absorbance (λmax) at 545 nm. researchgate.net An alternative method involves oxidizing this compound with a known excess of bromine. The unreacted bromine is then quantified by its ability to bleach a dye, such as methyl red (λmax = 520 nm), variamine blue, or Bismarck brown Y. scispace.comresearchgate.netresearchgate.net The decrease in color is correlated with the initial this compound concentration.

Another approach is based on the Berthelot reaction. In this method, this compound is first reduced to ammonium (B1175870) sulfate (B86663) using a zinc/sulfuric acid column. The resulting ammonium ion is then reacted with salicylic (B10762653) acid and sodium hypochlorite (B82951) in the presence of a sodium nitroprusside catalyst to form a blue indophenol (B113434) dye, which is measured spectrophotometrically at 648 nm. researchgate.netniscpr.res.in

Ninhydrin (B49086) has also been employed as a chromogenic reagent. analis.com.my this compound reacts with ninhydrin in a phosphate (B84403) buffer at a pH of 9.14 and a temperature of 70°C to form a violet-colored complex, with a maximum absorbance at 375 nm. analis.com.my

The performance characteristics of several spectrophotometric methods are summarized below.

Method PrincipleReagentsλmax (nm)Linear RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)
Oxidation to nitrite, diazotization/couplingIodine, p-nitroaniline, N-(1-naphthyl)ethylenediamine5450–8 µg/25 mL6.6 x 10⁴
Oxidation to nitrite, diazotization/couplingSodium arsenate, p-nitroaniline, NEDA5450–7 µg6.7 x 10⁴
Excess bromine oxidation, dye bleachingBromine, Methyl Red5200–5 µg/25 mL9.8 x 10⁴
Reduction to ammonia (B1221849), Berthelot reactionZn/H₂SO₄, Salicylic acid, Sodium hypochlorite, Sodium nitroprusside6482.5–25 µg/10 mL1.9 x 10⁴
Reaction with NinhydrinNinhydrin, Phosphate buffer3750.033–3.3 µg/mL0.215 x 10²

Chromatographic Techniques

Chromatographic methods, particularly HPLC and GC, are widely used for the separation and quantification of this compound, often providing higher selectivity and sensitivity than spectrophotometric techniques.

HPLC is a robust technique for this compound analysis, especially for controlling it as a genotoxic impurity in pharmaceutical substances. researchgate.netscispace.comnih.gov Due to this compound's lack of a UV-absorbing chromophore, analysis typically requires a pre-column derivatization step to render it detectable by a UV detector. scispace.comoup.combiomedgrid.com

A common approach involves reversed-phase HPLC. oup.comasianjpr.com For example, after derivatization, the resulting compound can be separated on a C18 column. oup.comasianjpr.com Mobile phases often consist of a mixture of an aqueous acidic solution (e.g., 0.05% formic acid or 1.0 mL orthophosphoric acid in 1000 mL water) and an organic solvent like acetonitrile (B52724), run in a gradient or isocratic mode. oup.comasianjpr.com Detection is then performed at the UV maximum of the derivative, for instance, at 250 nm or 252 nm. oup.comasianjpr.com These methods are validated for specificity, accuracy, sensitivity, linearity, and precision and can achieve limits of quantification (LOQ) at the parts-per-million (ppm) level. researchgate.netoup.com

Table of HPLC Method Parameters

Column Mobile Phase Flow Rate (mL/min) Detection (nm) Application
Ascentis Express C18 A: 0.05% formic acid in water; B: 0.05% formic acid in acetonitrile (gradient) 1.0 250 Determination in drug substances

To enable UV detection in HPLC, this compound is converted into a stable, UV-absorbing derivative before chromatographic analysis. oup.combiomedgrid.combiomedgrid.com The choice of derivatizing reagent is based on factors like sensitivity, selectivity, reaction efficiency, and the chromatographic properties of the resulting product. oup.com

Benzaldehyde is a frequently used derivatization reagent. oup.combiomedgrid.combiomedgrid.com It reacts with this compound, typically upon heating (e.g., at 50°C), to form benzaldoxime. oup.com This derivative is more hydrophobic than this compound, allowing for strong retention on reversed-phase columns, and it exhibits a UV maximum around 250 nm. oup.com The reaction is often carried out for a specific duration, such as 20-30 minutes, to ensure complete conversion. oup.combiomedgrid.com

Another reagent used for pre-column derivatization is 9-fluorenylmethyl chloroformate (FMOC-Cl). rsc.org This reagent also imparts strong UV absorbance to the this compound derivative, facilitating trace-level analysis in active pharmaceutical ingredients. rsc.org

Table of Derivatization Procedures for HPLC

Derivatizing Reagent Derivative Formed Reaction Conditions UV λmax (nm)
Benzaldehyde Benzaldoxime 50°C in a water bath for 20 min 250
Benzaldehyde Benzaldoxime Ambient room temperature for 30 min Not Specified

Gas chromatography is another powerful technique for determining trace levels of this compound. wjpr.netnih.gov Similar to HPLC, GC analysis usually requires a derivatization step because this compound itself is not sufficiently volatile. nih.govosti.gov

A common derivatization strategy involves reacting this compound with a ketone to form a more volatile oxime. wjpr.netnih.govosti.gov For example, this compound can be reacted with acetone (B3395972) to form acetone oxime or with cyclohexanone (B45756) to form cyclohexanone oxime. wjpr.netnih.gov This reaction can be performed directly in the sample matrix, which may be an aqueous or nonaqueous medium. nih.govosti.gov The resulting oxime is then analyzed by GC, often using a flame ionization detector (FID) or a more sensitive nitrogen-selective detector (NSD). wjpr.netnih.gov The use of an internal standard is common to improve accuracy. nih.gov

Headspace GC is an alternative that avoids direct injection of the sample matrix. researchgate.net This method involves converting this compound into a gaseous product, such as nitrous oxide (N₂O), in a sealed vial, and then analyzing the gas phase. researchgate.net GC-mass spectrometry (GC-MS) can also be used for confirmation and quantification, where the oxime derivative is detected by selected-ion monitoring for high specificity and sensitivity. nih.gov

Table of GC Methodologies

Derivatization Reagent Derivative Detector Limit of Quantitation (LOQ)
Acetone Acetone oxime Flame Ionization Detector (FID) 0.45 µg/mL (detection limit)
Cyclohexanone Cyclohexanone oxime Nitrogen-Selective Detector (NSD) 7 ppm

Ion chromatography (IC) provides a means for the direct determination of this compound without the need for derivatization. biomedgrid.comgoogle.comlgm.gov.my This technique separates ions based on their interaction with an ion-exchange stationary phase.

For this compound, which exists as the hydroxylammonium ion (NH₃OH⁺) in acidic solutions, cation-exchange chromatography is employed. google.comlgm.gov.my A cation-exchange column, such as a Dionex IonPac CS16, is used with an acidic eluent like a methanesulfonic acid solution. google.com Detection can be achieved using a conductivity detector or, for higher sensitivity and selectivity, a pulsed amperometric detector (PAD) with a gold working electrode. google.comresearchgate.net

To handle complex matrices, such as pharmaceutical process waste streams or drug substances, IC can be coupled with online sample preparation techniques like solid-phase extraction (SPE). google.commagtechjournal.com For instance, an SPE column can be used to trap the matrix while allowing the this compound to pass through to the analytical column, thereby reducing interference and protecting the column. google.commagtechjournal.com

Table of Ion Chromatography Methods

Column Type Eluent Detection Application
Cation-exchange (e.g., CS16) Methanesulfonic acid solution Pulsed Amperometric Detection (PAD) Trace analysis in waste streams
Cation-exchange (e.g., IonPac CG12A) Methanesulfonic acid solution Conductivity Detector Trace analysis in rasagiline (B1678815) mesylate

High-Performance Liquid Chromatography (HPLC)

Electrochemical Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for this compound quantification. rsc.orgrsc.org These techniques are based on measuring the current or potential associated with the electrochemical oxidation of this compound at the surface of an electrode. mmu.ac.ukmdpi.comresearchgate.net

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are commonly used. mdpi.comresearchgate.netscispace.com The oxidation of this compound can be studied at various electrode materials, including platinum, gold, and glassy carbon electrodes. rsc.orgmmu.ac.uk However, direct oxidation often requires a high overpotential. researchgate.net

To improve sensitivity and lower the oxidation potential, chemically modified electrodes are frequently employed. mmu.ac.ukmdpi.comelectrochemsci.org These electrodes incorporate catalysts or nanomaterials that facilitate the electron transfer process. Examples of modifiers include polypyrrole nanotubes, NiO nanoparticles, ferrocene (B1249389) derivatives, and copper-cobalt hexacyanoferrate films. mdpi.comresearchgate.netscispace.comelectrochemsci.org These modifications can lead to a significant increase in the oxidation peak current and a shift of the oxidation potential to less positive values, resulting in detection limits in the micromolar (µM) to nanomolar (nM) range. mmu.ac.ukscispace.comsrce.hr

Table of Electrochemical Methods

Electrode Type Technique Linear Range (µM) Limit of Detection (LOD)
Platinum semi-micro disk Differential Pulse Voltammetry (DPV) 25 - 2,500 15 µM
Polypyrrole nanotubes-modified GSPE Voltammetry 0.005 - 290 0.001 µM
NiO nanoparticle/catechol derivative-modified CPE Square-Wave Voltammetry (SWV) 0.1 - 400 0.07 µM
Fe₃O₄ FNPs/GO-modified SPE Differential Pulse Voltammetry (DPV) 0.05 - 700 10 nM

GSPE: Graphite (B72142) Screen-Printed Electrode; CPE: Carbon Paste Electrode; SPE: Screen-Printed Electrode; GO: Graphene Oxide; FNPs: Functionalized Nanoparticles; CNTs: Carbon Nanotubes

Other Quantification Techniques

Beyond electrochemical methods, other analytical techniques have been developed for the quantification of this compound, offering alternative approaches with their own specific advantages.

Chemiluminescence-based methods offer extremely high sensitivity for the detection of this compound. nju.edu.cn One approach involves a flow-injection system where this compound enhances the weak chemiluminescence signal from the reaction between luminol (B1675438) and periodate (B1199274). nju.edu.cn In a specific sensor design, luminol and periodate are immobilized on an anion-exchange resin. nju.edu.cn The enhancing effect of this compound on this reaction allows for its quantification. This method demonstrated a linear response to this compound in the concentration range of 8.0 × 10⁻⁸ to 2.0 × 10⁻⁶ mol/L, with a detection limit of 4.0 × 10⁻⁸ mol/L. nju.edu.cn A single analysis, including sampling and washing, can be completed within one minute, and the sensor is reusable for over 400 determinations. nju.edu.cn

Another study investigated the enhancement of chemiluminescence generated during the oxidation of pyrogallol (B1678534) with periodate by this compound. rsc.org The addition of this compound was found to increase the chemiluminescence intensity by a factor of four to five. rsc.org

Indirect potentiometry provides a different avenue for this compound quantification. This technique has been reported among various methods for determining this compound, particularly in pharmaceutical analysis. humanjournals.com Potentiometric titration is a classic analytical method that can be adapted for this compound. For example, the determination of carbonyl compounds, which can be related to this compound reactions, can be achieved by potentiometric titration with this compound hydrochloride. metrohm.comnrel.gov

Volumetric Methods

Volumetric analysis, or titration, offers a classic and reliable approach for determining this compound concentration. These methods are typically based on redox reactions where this compound is either oxidized or reduced.

One common approach is the ferric salt method , where this compound is oxidized by an excess of a ferric salt in an acidic solution. The resulting ferrous ions are then titrated with a standard oxidizing agent like potassium permanganate. zenodo.orgchemistrygods.net The reaction proceeds as follows:

2NH₂OH + 2Fe₂(SO₄)₃ → N₂O + 4FeSO₄ + 2H₂SO₄ + H₂O zenodo.org

MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O doubtnut.com

Another method involves the use of a titanous salt as a reducing agent. In an acidic and oxygen-free environment, this compound is reduced by an excess of a titanous salt, and the unreacted titanous salt is subsequently titrated with potassium permanganate. zenodo.org

Iodometric titration is also employed for this compound quantification. In this method, this compound is oxidized by iodine. zenodo.org The purity of related compounds like this compound-O-sulfonic acid can also be verified through iodometric titration. orgsyn.orgwikipedia.orgatamanchemicals.comresearchgate.netorgsyn.org The reaction of this compound with carbonyl compounds to form oximes can be used to quantify these compounds by titrating the unreacted this compound hydrochloride. scispectrum.indergipark.org.tr

Ceric sulfate can also be used as an oxidizing agent in the volumetric determination of this compound. acs.org In this method, a known excess of ceric salt oxidizes this compound, and the excess ceric salt is then back-titrated. vsmu.by

Colorimetric Methods

Colorimetric, or spectrophotometric, methods provide a sensitive means for this compound determination, often relying on a chemical reaction that produces a colored product. oup.com

A prevalent technique involves the oxidation of this compound to nitrite. The nitrite then participates in a diazotization and coupling reaction to form a colored azo dye, which can be quantified spectrophotometrically. researchgate.netnih.govnih.gov For instance, this compound can be oxidized by iodine in an acetic acid medium to form nitrite. This nitrite then diazotizes p-nitroaniline, and the resulting diazonium salt is coupled with N-(1-naphthyl)ethylenediamine to produce a purple dye with an absorption maximum at 545 nm. researchgate.net This method is reported to obey Beer's law in the concentration range of 0.0-0.32 ppm. researchgate.net

Another approach utilizes the bleaching effect of unreacted bromine on a dye. This compound is oxidized by a known excess of bromine, and the remaining bromine is determined by its ability to bleach a dye such as methyl red or variamine blue. researchgate.netscispace.com

The reaction of this compound with ninhydrin in a buffered, alkaline solution produces a violet-colored complex that can be measured spectrophotometrically at 375 nm. analis.com.my This method is effective in a concentration range of 0.033-3.3 µg/mL. analis.com.my Sodium nitroprusside also serves as a complexing agent for the spectrophotometric determination of this compound. tandfonline.com

Nessler Reagent Method

The Nessler reagent method is another analytical technique that has been used for the determination of this compound. oup.comoup.com

Capillary Electrophoresis

Capillary electrophoresis (CE) offers a simple and rapid method for the analysis of ions like this compound. oup.comnih.gov This technique separates ions based on their electrophoretic mobility in an electric field. Capillary ion electrophoresis with direct conductivity detection has been successfully used for this compound analysis in pharmaceutical contexts. nih.gov Studies have also explored the use of CE for analyzing the byproducts of this compound's autooxidation and reduction. arizona.edu Furthermore, a CE method has been optimized for the simultaneous determination of various metal ions using a buffer system containing this compound hydrochloride. nih.gov

Method Validation and Performance Parameters

To ensure the reliability and suitability of analytical methods for this compound quantification, a thorough validation process is essential. This process evaluates several key performance parameters as outlined by guidelines from organizations like the International Council for Harmonisation (ICH). biomedgrid.comasianjpr.com

Sensitivity, Selectivity, Accuracy, Reproducibility

Sensitivity refers to a method's ability to detect and quantify small amounts of the analyte. For this compound, sensitive methods are crucial, especially when dealing with trace-level impurities in pharmaceuticals. oup.combiomedgrid.com High-performance liquid chromatography (HPLC) methods, often involving pre-column derivatization, have demonstrated high sensitivity for this compound determination. biomedgrid.comasianjpr.com

Selectivity or Specificity is the ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components. oup.comasianjpr.com Chromatographic methods like HPLC are highly valued for their specificity in separating this compound from other substances in a sample matrix. biomedgrid.comasianjpr.com

Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of this compound is added to a sample and the percentage recovered is calculated. asianjpr.comhumanjournals.com For example, one validated HPLC method reported an average recovery of 101.6% for this compound in a drug substance. humanjournals.com

Reproducibility (or Precision ) measures the consistency of results over repeated analyses of the same sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. biomedgrid.com Precision is evaluated at different levels, including repeatability (within the same lab, over a short period) and intermediate precision (within the same lab, but on different days, with different analysts, or on different equipment). oup.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. researchgate.net It is often determined based on the signal-to-noise ratio (S/N), typically accepted as 3:1. biomedgrid.comorientjchem.org

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net The S/N ratio for LOQ is commonly set at 10:1. biomedgrid.comorientjchem.org

Validated analytical methods for this compound report a range of LOD and LOQ values, demonstrating the sensitivity achieved by different techniques.

Table 1: Examples of LOD and LOQ Values for this compound Determination in Pharmaceutical Substances using HPLC

Drug SubstanceLODLOQReference
Leflunomide1.0 ppm3.0 ppm orientjchem.org
Febuxostat1.7 µg/g5.0 µg/g humanjournals.com
Relugolix3.6 ppm (0.018 µg/mL)12.0 ppm (0.060 µg/mL) biomedgrid.com
Molnupiravir0.86 ppm2.6 ppm asianjpr.com

These validation parameters are critical for ensuring that an analytical method is fit for its intended purpose, whether for quality control in manufacturing or for research applications. asianjpr.comhumanjournals.com

Recovery Studies

Recovery studies are a critical component of validating an analytical method, as they serve to demonstrate the method's accuracy. This is achieved by determining the extent to which the analytical method can correctly quantify a known amount of an analyte that has been added to a sample matrix. The procedure involves "spiking" a blank sample matrix with a known concentration of the analyte (in this case, this compound) and then analyzing the spiked sample using the developed method. The percentage of the analyte that is detected is referred to as the percent recovery. An acceptable recovery range indicates that the method is accurate and that interferences from the sample matrix are minimal.

Detailed research findings from various studies highlight the successful application of recovery studies to validate analytical methods for this compound quantification across different matrices and using several techniques.

High-Performance Liquid Chromatography (HPLC) Methods

Pre-column derivatization followed by HPLC is a common and robust approach for quantifying trace levels of this compound in active pharmaceutical ingredients (APIs). Recovery studies are essential to ensure that the derivatization reaction and subsequent quantification are not affected by the complex matrix of the drug substance.

Another HPLC method was validated for the determination of this compound as a mutagenic impurity in Febuxostat drug substance. humanjournals.com This method also utilized a derivatization procedure. Accuracy was evaluated by spiking this compound at four levels (Limit of Quantification (LOQ), 50%, 100%, and 150% of the specification limit). The study reported an excellent average recovery of 101.6% across twelve determinations, confirming the method's accuracy. humanjournals.com

For the analysis of this compound in Leflunomide, a reverse-phase HPLC (RP-HPLC) method was validated. orientjchem.org Recovery was assessed by spiking the sample at concentrations from the LOQ level up to 150% of the specification limit. The results showed acceptable accuracy, with recovery values in the range of 94.23% to 114.60%. orientjchem.org

Similarly, a study involving the derivatization of this compound with 1-Fluoro-2,4-dinitrobenzene for its quantification in Febuxostat API reported recovery values between 88.7% and 98.4%. researchgate.net These findings further underscore the reliability of HPLC methods for this purpose.

Interactive Table: Recovery Studies of this compound using HPLC Methods

Drug Substance (Matrix)Spiking LevelsDerivatization Reagent% Recovery% RSDSource
Relugolix50%, 100%, 150%Benzaldehyde93.71 - 99.671.93 biomedgrid.combiomedgrid.com
FebuxostatLOQ, 50%, 100%, 150%Benzaldehyde101.6 (average)Not Stated humanjournals.com
LeflunomideLOQ to 150%Dinitrobenzoyl chloride94.23 - 114.60< 5.0 orientjchem.orgresearchgate.net
FebuxostatLOQ, 50%, 100%, 150%1-Fluoro-2,4- dinitrobenzene88.7 - 98.4Not Stated researchgate.net

Spectrophotometric Methods

Spectrophotometry offers an alternative for this compound quantification. A study on the determination of amorphous iron oxides in soil utilized a this compound extraction-spectrophotometry method. nih.gov This method proved to be highly reliable, with recovery rates ranging from 97.5% to 101.5% and an RSD of less than 2.0%. nih.gov

Another spectrophotometric method was developed for determining micro-amounts of this compound using ninhydrin as a chromogenic reagent. analis.com.my This method was tested on spiked samples of tap water and urine, demonstrating outstanding recovery. The recovery in tap water was 99.9999% with an RSD of 0.00007%, while in urine, the recovery was 99.998% with an RSD of 0.0022%. analis.com.my

Electrochemical Methods

Electrochemical sensors provide a rapid and sensitive platform for this compound detection. A sensor based on N-doped hollow carbon spheres was used to measure this compound in spiked river and tap water samples. rsc.org The recovery was found to be in the range of 97% to 102.7%, indicating the method's suitability for environmental sample analysis. rsc.org

Interactive Table: Recovery Studies of this compound using Other Analytical Methods

Analytical MethodSample Matrix% Recovery% RSDSource
SpectrophotometrySoil (Amorphous Iron Oxides)97.5 - 101.5< 2.0 nih.gov
SpectrophotometryTap Water99.99990.00007 analis.com.my
SpectrophotometryUrine99.9980.0022 analis.com.my
Electrochemical SensorRiver and Tap Water97 - 102.7Not Stated rsc.org

Computational and Theoretical Studies of Hydroxylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of hydroxylamine (B1172632) at the atomic level.

Density Functional Theory (DFT) has been widely applied to study various aspects of this compound and its derivatives. For instance, the B3LYP functional, in conjunction with the 6-311++G(d,p) basis set, has been used to optimize the geometry of the this compound nitrate (B79036) ion pair and to study its intermolecular interactions.

DFT calculations have also been employed to investigate the anomeric effect in this compound derivatives of tetrahydropyran. These studies provide quantitative estimates of the stereoelectronic effects that influence the conformational preferences of these molecules. Furthermore, DFT methods have been instrumental in modeling the reaction mechanisms involving this compound, such as its thermal decomposition and oxidation pathways.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in determining the fundamental properties of this compound. Large basis set coupled cluster calculations, including noniterative triple excitations (CCSD(T)), have been used to compute optimized structures, harmonic vibrational frequencies, and atomization energies. researchgate.net These high-level calculations have provided accurate estimates of the heat of formation of this compound. researchgate.netacs.org For NH₂OH, a calculated heat of formation at 298 K is –10.1 ± 0.3 kcal/mol, which lies between two experimental values of –12.0 ± 2.4 and –7.9 ± 1.5 kcal/mol. researchgate.net

Various ab initio methods, such as HF, MP2, MP3, MP4, and CCSD(T), in combination with different basis sets, have been systematically used to calculate the heat of formation of gaseous this compound through isodesmic reactions. acs.org These studies recommend an average value of -11.4 kcal/mol for the gaseous heat of formation of this compound at 298.17 K. acs.org

Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying large molecular systems. While specific MM force fields exclusively for this compound are not extensively documented, Monte Carlo simulations, a type of molecular simulation that often employs MM principles, have been used to study this compound-water mixtures. These simulations have provided detailed information about the microstructure of these solutions, including radial and angular distribution functions, coordination numbers, and pair energy analysis. The results indicate that the structure of liquid this compound is significantly altered by the presence of water.

QM/MM simulations are particularly useful for studying chemical reactions in condensed phases, such as in solution or in biological systems. acs.org In this approach, the reactive center of the system is treated with a high level of quantum chemistry theory (QM), while the surrounding environment is described by a more computationally efficient molecular mechanics force field (MM). acs.org Although specific QM/MM simulation studies focusing solely on this compound are not prominent in the literature, this methodology is extensively used to investigate the mechanisms of enzymatic reactions. For example, QM/MM calculations have been employed to elucidate the C–H amination reaction performed by bioengineered P450 enzymes, which involves intermediates with functionalities related to this compound. mdpi.com

Modeling of Reaction Mechanisms and Pathways

Theoretical modeling has been essential in unraveling the complex reaction mechanisms of this compound. Computational studies have investigated both unimolecular and bimolecular decomposition pathways. Theoretical investigations suggest that simple bond dissociations and unimolecular reactions are less likely to occur. Instead, a bimolecular isomerization of this compound to ammonia (B1221849) oxide is proposed as the energetically favorable initial step in its thermal decomposition, with a calculated activation barrier of approximately 25 kcal/mol at the MPW1K level of theory.

Solvent effects on these reaction pathways have also been modeled using methods like the polarizable continuum model (PCM) and explicit water cluster models. In aqueous solution, the activation barrier for the bimolecular isomerization is found to decrease to about 16 kcal/mol, indicating that this pathway is more favorable in water. Additionally, ab initio molecular orbital calculations have been performed to develop elementary reaction mechanisms for the autocatalytic and scavenging reactions of this compound in aqueous nitric acid, which is crucial for understanding its stability in industrial processes.

Conformational Analysis and Isomerism

This compound can exist in different conformations due to rotation around the N-O bond. Computational studies have focused on characterizing these conformers, primarily the trans and cis forms. In the trans conformation, the N-H and O-H bonds are anti-periplanar, while in the cis conformation, they are syn-periplanar. Theoretical calculations at various levels of theory, including density functional, MP2, and CCSD, have been used to determine the optimized geometries and relative energies of these conformers. The trans conformer is generally found to be the more stable of the two. The energy difference and the rotational barrier between these conformers have been subjects of detailed theoretical investigation.

Calculated Geometrical Parameters for Trans and Cis this compound
ParameterMethodTrans-NH₂OHCis-NH₂OH
r(N-O) (Å)B3LYP/BSI1.4531.458
MP2/BSI1.4651.470
r(O-H) (Å)B3LYP/BSI0.9690.968
MP2/BSI0.9780.976
r(N-H) (Å)B3LYP/BSI1.0161.015
MP2/BSI1.0201.019
∠(H-N-O) (°)B3LYP/BSI103.2104.9
MP2/BSI102.8104.5
∠(N-O-H) (°)B3LYP/BSI103.1100.9
MP2/BSI102.7100.5
∠(H-N-H) (°)B3LYP/BSI103.9104.4
MP2/BSI102.8103.3

Interaction Energies and Vibrational Spectra

The study of intermolecular interactions is crucial for understanding the properties of this compound in condensed phases. Monte Carlo simulations of this compound-water mixtures have been used to analyze the pair energy distributions between this compound and water molecules. These studies reveal that the structural entities in the mixtures are determined by a combination of hydrogen bonding and electrostatic interactions.

Theoretical calculations of vibrational spectra provide a powerful tool for interpreting experimental infrared and Raman data. Ab initio and DFT methods have been used to compute the harmonic and anharmonic vibrational frequencies of this compound and its isotopomers. Methods such as the vibrational self-consistent field (VSCF) and correlation-corrected VSCF (CC-VSCF) have been employed to calculate anharmonic frequencies for fundamentals, overtones, and combination bands at the second-order Møller-Plesset perturbation theory (MP2) level. These calculations have shown good agreement with experimental gas-phase spectra, with computed fundamental transition frequencies often within 20 cm⁻¹ of the observed values. Such studies also allow for the detailed assignment of vibrational modes and can predict isotopic shifts with high accuracy.

Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
ModeAssignmentHarmonic (MP2/TZV(d,p))Anharmonic (CC-VSCF/TZV(d,p))Experimental (Gas Phase)
ν₁OH stretch387836593656
ν₂NH₂ sym stretch349133163320
ν₃NH₂ asym stretch357733993400
ν₄NH₂ scissor164916101608
ν₅NH₂ wag137113421355
ν₆OH bend128812561255
ν₇NH₂ twist118811611160
ν₈N-O stretch914897899
ν₉Torsion432385384

Thermodynamic and Kinetic Studies

Theoretical investigations into the thermodynamics and kinetics of this compound have been crucial for understanding its stability and decomposition pathways. Ab initio and density functional theory (DFT) methods are frequently employed to calculate key parameters that govern its chemical behavior.

Thermodynamic Properties: A significant focus of thermodynamic studies has been the determination of bond dissociation enthalpies (BDEs), which are critical for understanding reactivity, particularly in radical reactions. The O-H bond strength in this compound and its derivatives is a key determinant of their antioxidant or pro-oxidant capabilities. nih.govresearchgate.net Computational studies have shown that substituents on the nitrogen atom significantly influence the O-H BDE. For instance, dialkyl hydroxylamines have O-H BDEs of approximately 70 kcal/mol, whereas acyl substitution increases this value significantly. nih.govresearchgate.net In N-hydroxyphthalimide (NHPI), which has two acyl substituents, the BDE is calculated to be around 88 kcal/mol. nih.govresearchgate.net This high BDE is central to its effectiveness as an oxidation catalyst. nih.govresearchgate.net Additionally, computational methods are used to predict other fundamental thermodynamic data, such as heats of formation, which are often lacking from experimental measurements. researchgate.net

Kinetic Studies: Kinetic studies, both computational and experimental, have largely focused on the thermal decomposition of this compound due to its instability. bohrium.comresearchgate.netacs.org Theoretical modeling has shown that simple unimolecular bond dissociations are energetically unfavorable. researchgate.netacs.org Instead, the most likely initial step in its decomposition is a bimolecular isomerization of this compound into ammonia oxide. researchgate.netacs.org This pathway has a calculated activation barrier of approximately 25 kcal/mol. researchgate.netacs.org

The presence of solvents, particularly water, has a profound effect on the kinetics. researchgate.netacs.org Computational models that include water molecules show a significant decrease in the activation barrier for the bimolecular isomerization, lowering it to about 16 kcal/mol. researchgate.netacs.org This indicates that the decomposition is more favorable in aqueous solutions. researchgate.netacs.org Kinetic models for thermal decomposition also identify hydrogen abstraction as a dominant primary reaction, with various radical species acting as the abstracting agents. bohrium.com

ParameterCompound/ReactionValue (kcal/mol)SignificanceSource
O-H Bond Dissociation Enthalpy (BDE)Dialkyl Hydroxylamines~70Indicates relatively weak O-H bond, relevant to antioxidant activity. nih.gov
O-H Bond Dissociation Enthalpy (BDE)Acylhydroxylamines~80Stronger O-H bond due to electron-withdrawing acyl group. nih.gov
O-H Bond Dissociation Enthalpy (BDE)N-hydroxyphthalimide (NHPI)~88Very strong O-H bond, key to its catalytic activity in oxidation. nih.govresearchgate.net
Activation EnergyBimolecular Isomerization (Gas Phase)~25Energetically favorable decomposition pathway compared to unimolecular reactions. researchgate.netacs.org
Activation EnergyBimolecular Isomerization (Aqueous)~16Shows catalytic effect of water, explaining increased instability in solution. researchgate.netacs.org

Prediction of Biological Activity and Toxicity Mechanisms

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the biological effects of this compound and its derivatives, thereby guiding drug discovery and toxicological assessment. researchgate.netbio-hpc.eu

Prediction of Biological Activity: Computational design has been used to develop N-substituted this compound compounds with potential antibacterial properties. acs.org The predicted biological activity of these compounds is directly linked to their thermodynamic properties, specifically the O-H bond dissociation enthalpy (BDE). acs.org The mechanism of action is predicted to be the inhibition of bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. acs.org By acting as radical scavengers, these this compound derivatives can quench a critical tyrosyl radical within the RNR enzyme, halting bacterial proliferation. acs.org Computational models predict that substituents with electron-donating and resonance effects lower the O-H BDE, making the corresponding N-oxyl radicals more stable and enhancing the free-radical scavenging activity. acs.org

Prediction of Toxicity Mechanisms: Theoretical studies help elucidate the mechanisms through which this compound exerts its toxic effects. A primary toxicity concern is mutagenicity. Computational predictions are supported by experimental evidence suggesting that this compound can act as a DNA-modifying agent. wikipedia.org The proposed mechanism involves the hydroxylation of the cytidine (B196190) base to form hydroxyaminocytidine, which can be misread as thymidine (B127349) during DNA replication, leading to C:G to T:A point mutations. wikipedia.org

Furthermore, computational analysis can help differentiate the toxicity pathways of various this compound derivatives. Studies on human erythrocytes indicate at least two distinct mechanisms of hematotoxicity. nih.gov For this compound and its O-alkylated derivatives, the primary predicted mechanism involves the induction of methemoglobin through a process involving free radical formation. nih.gov This radical stress is believed to be responsible for subsequent effects like lipid peroxidation and glutathione (B108866) depletion. nih.gov In contrast, for N-alkylated derivatives like N,O-dimethyl this compound, the predicted mechanism does not primarily involve radical-induced methemoglobin formation but rather the direct inhibition of crucial protective enzymes such as glucose-6-phosphate dehydrogenase (G6PDH) and glutathione reductase (GR). nih.gov

Predicted EffectTarget Molecule/SystemPredicted MechanismSource
Antibacterial ActivityBacterial Ribonucleotide Reductase (RNR)Inhibition via free-radical scavenging of the tyrosyl radical, dependent on O-H BDE. acs.org
MutagenicityDNA (Cytidine base)Hydroxylation of cytidine to hydroxyaminocytidine, causing C:G to T:A transition mutations. wikipedia.org
Hematotoxicity (this compound, O-alkyl derivatives)Hemoglobin, Erythrocyte membraneInduction of methemoglobin via free radical formation, leading to oxidative stress. nih.gov
Hematotoxicity (N-alkyl derivatives)G6PDH, Glutathione ReductaseDirect inhibition of protective enzymes, increasing vulnerability to oxidative stress. nih.gov

Biological Impact and Toxicological Mechanisms of Hydroxylamine and Its Derivatives

Mutagenicity and Carcinogenicity Studies

Hydroxylamine (B1172632) is recognized as a potent mutagen in laboratory settings. nih.gov While it demonstrates clear mutagenic properties in vitro, its carcinogenic potential in living organisms is less defined and has not been conclusively established. nih.govindustrialchemicals.gov.au In fact, some studies have indicated a paradoxical carcinostatic effect against certain animal tumors. nih.gov Regulatory bodies have classified this compound and its salts with warnings such as 'Limited evidence of a carcinogenic effect' and 'suspected of causing cancer'. industrialchemicals.gov.aueuropa.eu

A comprehensive study on this compound sulfate (B86663) in rats did not find it to be genotoxic. industrialchemicals.gov.au However, long-term exposure was associated with an increased incidence of splenic haemangiosarcomas in male rats and splenic haemangioma in female rats. industrialchemicals.gov.au

DNA Nucleobase Amine-Hydroxylating Agent

The primary mechanism behind this compound's mutagenicity lies in its function as a DNA nucleobase amine-hydroxylating agent. wikipedia.orgatamanchemicals.com It specifically targets and hydroxylates the amino group of cytosine, converting it to hydroxyaminocytidine. wikipedia.orgatamanchemicals.com This modified base is then misinterpreted as thymine (B56734) by DNA polymerase during replication, leading to a C:G to T:A transition mutation. wikipedia.orgatamanchemicals.com While this is the principal mutagenic action, at high concentrations, this compound can engage in uncontrolled free radical chemistry, potentially modifying other DNA regions and causing different types of mutations. wikipedia.orgatamanchemicals.com This high specificity at lower concentrations has made it a useful tool in specialized genetic research, such as mutating DNA within bacteriophage capsids and purified DNA in vitro. wikipedia.org

N-hydroxylated base analogs, which can be formed from canonical nucleobases through cellular metabolism or oxidative stress, are known to be toxic and mutagenic. nih.gov The cell possesses mechanisms to detoxify these analogs, with enzymes like mitochondrial amidoxime (B1450833) reducing components (mARC) playing a role in reducing these N-hydroxylated compounds. nih.gov

Hematotoxicity and Related Mechanisms

This compound and its derivatives are potent hematotoxic agents, primarily affecting erythrocytes and leading to conditions such as methemoglobinemia and hemolytic anemia. nih.govbiomedgrid.combiomedgrid.com The toxic effects are largely attributed to oxidative stress and the generation of free radicals within red blood cells. nih.govnih.gov

Methemoglobin Formation

A hallmark of this compound toxicity is the rapid formation of methemoglobin (MetHb). nih.govnih.gov Methemoglobinemia occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to the ferric state (Fe³⁺), rendering the molecule incapable of binding and transporting oxygen. This compound induces this process through a reaction involving radical formation. nih.govnih.gov Studies have shown that this compound and its O-alkylated derivatives are particularly effective at inducing a high degree of methemoglobin formation. nih.gov The process involves the generation of prooxidative intermediates. nih.gov The formation of MetHb can lead to cyanosis and, in severe cases, end-organ damage due to oxygen deprivation. nih.gov

Hemolytic Anemia and Erythrocyte Lifespan Reduction

This compound exposure can lead to hemolytic anemia, a condition characterized by the premature destruction of red blood cells. nih.govnih.govmsdmanuals.com This accelerated destruction shortens the normal 120-day lifespan of erythrocytes. msdmanuals.comnih.govaginganddisease.org The underlying mechanism involves oxidative damage to the red blood cell membrane and its components. nih.govtaylorandfrancis.com

Dapsone (B1669823), a drug whose toxicity is mediated by its this compound metabolite, has been shown to induce alterations in the erythrocyte membrane protein band 3. nih.gov This leads to the aggregation of band 3 proteins and the binding of autologous IgG antibodies, which flags the cells for premature removal from circulation by the spleen. nih.govnih.gov This process of splenic sequestration of damaged erythrocytes is a key factor in the development of hemolytic anemia. nih.gov

Heinz Body Formation

Heinz bodies are intracellular inclusions within red blood cells composed of denatured hemoglobin. athenslab.grwikipedia.org Their formation is a direct consequence of severe oxidative damage to hemoglobin molecules. wikipedia.org this compound is a known inducer of Heinz body formation. nih.govnih.govnih.gov The oxidative stress caused by this compound leads to the cross-linking of sulfhydryl groups on the globin chains of hemoglobin, causing them to denature and precipitate. nih.govwikipedia.org The presence of Heinz bodies makes erythrocytes more rigid and susceptible to removal by macrophages in the spleen, contributing to hemolytic anemia. athenslab.grwikipedia.org

Sulfhemoglobinemia

In some cases, exposure to this compound, particularly this compound sulfate, can lead to sulfhemoglobinemia, a rare and irreversible condition. nih.govnih.govnih.gov Sulfhemoglobin is formed when a sulfur atom incorporates into the porphyrin ring of the hemoglobin molecule. nih.govwikipedia.org This alteration prevents the hemoglobin from carrying oxygen and gives the blood a greenish-blue hue. nih.govwikipedia.orgseup.org Unlike methemoglobinemia, sulfhemoglobinemia does not respond to treatment with methylene (B1212753) blue and persists for the entire lifespan of the affected red blood cell. nih.govwikipedia.org Cases have been reported where ingestion of this compound sulfate resulted in a combination of both methemoglobinemia and sulfhemoglobinemia. nih.govnih.gov

Oxidative Stress and Free Radical Involvement

This compound and its derivatives are potent inducers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative assault is mediated through several interconnected mechanisms, including the generation of free radicals that can damage cellular components. nih.gov

Glutathione (B108866) Depletion

A significant toxicological effect of this compound and its O-derivatives is the depletion of glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov Glutathione plays a key role in detoxifying reactive species and maintaining the cellular redox balance. The depletion of GSH compromises the cell's antioxidant defenses, rendering it more susceptible to oxidative damage. mdpi.com The this compound metabolite of sulfamethoxazole (B1682508), for instance, is thought to be more toxic in individuals with systemic glutathione deficiency. oup.comoup.com This depletion is a direct consequence of the oxidative stress induced by these compounds. nih.gov Combined deficiencies in glutathione and ascorbate (B8700270) can impair the reduction of sulfamethoxazole this compound, potentially increasing its toxicity. nih.gov

Generation of Reactive Oxygen Species (ROS)

The toxicity of this compound and its derivatives is closely linked to the generation of reactive oxygen species (ROS). nih.govresearchgate.net These highly reactive molecules, which include superoxide (B77818) radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can damage proteins, lipids, and DNA. plos.orgnih.gov The formation of ROS is often a byproduct of the metabolic activation of hydroxylamines. For example, the arylthis compound metabolites of drugs like sulfamethoxazole and dapsone are known to generate ROS, contributing to their cytotoxicity. nih.govresearchgate.net The reaction of this compound with periodate (B1199274) has also been shown to produce ROS, including •OH, HO₂•, and ¹O₂. nih.govacs.org

Enzyme Inhibition and Inactivation

This compound and its derivatives can inhibit or inactivate several key enzymes, further contributing to their toxicity by disrupting essential metabolic and protective pathways. The pattern of enzyme inhibition often depends on the specific structure of the this compound derivative.

NADPH Methemoglobin Reductase

This compound and its O-derivatives can impair the activity of NADPH methemoglobin reductase. nih.govnih.gov This enzyme is part of a secondary pathway for reducing methemoglobin back to functional hemoglobin, a process that is crucial for oxygen transport. mhmedical.comscielo.br The inhibition of this enzyme is likely a consequence of the radical stress induced by these compounds. nih.gov The primary system for methemoglobin reduction relies on NADH-cytochrome b5 reductase, which is responsible for about 95% of the reduction under normal conditions. mhmedical.com The NADPH-dependent pathway becomes more significant under conditions of high oxidative stress. scielo.br

Interactive Data Table: Effects of this compound Derivatives on Biological Systems

Compound Effect on Lipid Peroxidation Effect on Glutathione Effect on G6PDH & GR Effect on NADPH Methemoglobin Reductase
This compound Induction nih.gov Depletion nih.gov No significant impairment nih.gov Impaired activity nih.gov
O-ethyl this compound Potent induction nih.gov Depletion nih.gov No significant impairment nih.gov Impaired activity nih.gov
N,O-dimethyl this compound No direct induction nih.gov - Inhibition nih.gov Not decreased nih.gov
N-methyl this compound - - Inhibition nih.gov -
O-methyl this compound High induction nih.gov Depletion nih.gov Not impaired nih.gov Inhibition nih.gov
Diethylthis compound (DEHA) Inhibition researchgate.net - - -
Indolinonic this compound Inhibition figshare.com - - -
OXANOH Inhibition capes.gov.br - - -

Catalase (CAT) and Superoxide Dismutase (SOD)

The interaction of this compound and its derivatives with key antioxidant enzymes, Catalase (CAT) and Superoxide Dismutase (SOD), reveals a specific impact on the cellular antioxidant defense system. Research on human erythrocytes showed that the activity of CAT and SOD was not significantly influenced by this compound or its O- and N-derivatives. nih.gov This suggests that the oxidative effects caused by these compounds are not primarily mediated through the direct inhibition of these two particular enzymes. nih.gov

In contrast, other studies have investigated related compounds and their effects on these enzymes. For instance, nitroxides, which can be reduced in cells to their corresponding hydroxylamines, exhibit SOD mimetic properties. mdpi.com However, the resulting this compound form, such as MitoTEMPOL-H (the reduced form of the mitochondria-targeted antioxidant MitoTEMPOL), does not possess superoxide dismutase activity itself. researchgate.net Its antioxidant effects are believed to be mediated through other mechanisms like hydrogen atom donation. researchgate.net Studies on hydroxyurea (B1673989) derivatives, which share structural similarities with this compound, have shown that they can increase the activities of SOD and CAT in rat liver tissues, suggesting a complex relationship between these types of compounds and the antioxidant enzyme system. bingol.edu.tr

Immunological Reactions and Hypersensitivity

This compound and its derivatives are known to elicit immunological reactions, most notably skin sensitization and hypersensitivity. inchem.orgnih.gov Repeated or prolonged contact with this compound can lead to the development of a skin allergy, where subsequent low-level exposure can cause a rash and itching. nj.govilo.org

A significant body of research has focused on the role of this compound metabolites in drug hypersensitivity reactions, particularly those associated with sulfonamides. nih.gov The pathophysiology of these immune-mediated reactions is thought to involve the metabolic conversion of the parent drug, such as sulfamethoxazole (SMX), into reactive metabolites, including sulfamethoxazole this compound (SMX-HA). nih.govuwo.ca These arylthis compound metabolites are hypothesized to bind with cellular macromolecules, initiating a cascade of molecular events that provoke a hypersensitivity reaction. acs.org

Studies have shown that lymphocytes from patients with a history of sulfonamide hypersensitivity exhibit significantly higher levels of cell death when exposed to these reactive metabolites in vitro. acs.org The accumulation of these metabolites can contribute to the formation of reactive oxygen species (ROS), which act as "danger signals" that prime immune cells to mount an immunological response. nih.gov This suggests that the formation of this compound derivatives is a critical step in the mechanism of idiosyncratic, immune-mediated reactions to certain drugs. uwo.caacs.org

Effects on Specific Organ Systems (e.g., Central Nervous System, Skin, Eyes, Respiratory Tract)

This compound and its salts can exert significant toxic effects on various organ systems upon exposure. nj.govdurhamtech.edu

Central Nervous System (CNS): Exposure to this compound can affect the nervous system. nj.gov It may cause CNS depression, which can be characterized by an initial phase of excitement followed by headache, dizziness, drowsiness, and nausea. durhamtech.edu While this compound does not readily cross the blood-brain barrier, it can impact the CNS if it reaches effective concentrations. europa.eu In animal studies, this compound has been shown to alter the levels of brain-derived neurotrophic factor (BDNF), a key protein in neuronal survival and growth. nih.gov Conversely, medicinal chemistry efforts have successfully incorporated trisubstituted this compound moieties into drug scaffolds to improve brain penetration for treating CNS metastases in non-small-cell lung cancer. nih.govacs.org

Skin: this compound is a known skin irritant and sensitizer. nih.gov Direct contact with this compound or its salts, such as this compound sulfate, can severely irritate the skin, causing redness, pain, and burns. nj.govilo.orgitcilo.org Prolonged or repeated contact may lead to dermatitis. durhamtech.edu It can also be absorbed through the skin, contributing to systemic toxicity. inchem.org

Eyes: The substance is corrosive and highly irritating to the eyes. nih.govitcilo.org Contact can result in severe pain, redness, and burns, with the potential for serious injury. nj.govilo.orgdurhamtech.edu

Respiratory Tract: Inhalation of this compound can irritate the nose, throat, and respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath. inchem.orgnj.gov Higher levels of exposure can cause more severe lung irritation and may lead to pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs. nj.govdurhamtech.edu

Anticarcinostatic Activity

Despite being a potent mutagen in vitro, this compound has demonstrated carcinostatic (cancer-inhibiting) activity against certain types of tumors in animal studies. nih.gov This paradoxical effect highlights the compound's complex biological activity.

More recent research has focused on this compound derivatives for their potential as anticancer agents. ontosight.ai Specific trisubstituted this compound-bearing inhibitors have been developed and profiled for their anticancer activity. For instance, a novel inhibitor, compound 9 , showed excellent activity against non-small-cell lung cancer (NSCLC) cell lines, including those with resistance mutations. nih.gov This compound was effective against the NCI-H3255 cell line (harboring the EGFRL858R mutation) and the HCC827 NSCLC cell line (with an EGFRdel E746_A750 mutation). nih.gov These findings suggest that the this compound moiety can be incorporated into drug scaffolds to create potent anticancer agents. nih.govontosight.ai

Antiviral Activity

This compound and its derivatives have been shown to possess antiviral properties. Early in vitro studies indicated that this compound could inactivate or inhibit certain viruses. nih.gov The mechanism often involves the direct reaction of hydroxylamines with nucleobases in the viral genome, inducing mutations. researchgate.net

The development of antiviral drugs has leveraged this activity. Nucleoside analogues that contain this compound and its related derivatives have been designed to mimic natural nucleosides, thereby interfering with viral replication. researchgate.net A prominent example is Molnupiravir, an oral antiviral medication that is a prodrug of a ribonucleoside analog, β-d-N4-hydroxycytidine (NHC). asianjpr.com The active form of the drug is incorporated into the RNA of viruses like SARS-CoV-2, causing an accumulation of mutations that leads to "viral error catastrophe." asianjpr.com Other synthetic efforts have explored various 1-heteroaryl-2-alkoxyphenyl analogs and other derivatives containing this compound-derived structures (such as amidoximes) as potential inhibitors of SARS-CoV-2 replication. mdpi.com

Role in Antibacterial Activity and Biofilm Reduction

This compound derivatives have emerged as a promising class of antibacterial agents with a novel mechanism of action. nih.govacs.org These compounds function as radical scavengers that inhibit the bacterial ribonucleotide reductase (RNR) enzyme. nih.govplos.org RNR is crucial for all living organisms as it provides the deoxyribonucleotide building blocks required for DNA synthesis and repair. acs.orgplos.org By targeting this essential enzyme, this compound derivatives can effectively arrest bacterial growth.

Research has demonstrated that N-substituted hydroxylamines, such as N-methyl-hydroxylamine (M-HA), exhibit broad-spectrum antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria, while showing low toxicity toward eukaryotic cells. nih.govplos.org

BacteriumCompoundMIC (μg/mL)
S. aureusThis compound (HA)52
S. aureusN-methyl-hydroxylamine (M-HA)>825
P. aeruginosaThis compound (HA)52
P. aeruginosaN-methyl-hydroxylamine (M-HA)82.5
M. bovis BCGThis compound (HA)2
M. bovis BCGN-methyl-hydroxylamine (M-HA)4
Data sourced from Julián E, et al. (2015) plos.org

Furthermore, these compounds are effective against bacteria growing in biofilms, which are communities known for their high resistance to antibiotics. acs.org Promising this compound derivatives have been shown to reduce the biomass of established biofilms of critical pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.govacs.org For example, M-HA was found to be effective in partially disassembling and inhibiting the further formation of P. aeruginosa biofilms. plos.org This activity makes this compound-based compounds potential candidates for combating chronic and drug-resistant bacterial infections. nih.govgoogle.com

Future Research Directions and Emerging Applications

Exploration of Hydroxylamine's Potential as a Therapeutic Agent

Ongoing research is actively investigating the therapeutic potential of This compound (B1172632) and its derivatives across a spectrum of diseases. A significant area of interest lies in its antioxidant properties, which could play a role in mitigating cellular damage associated with oxidative stress-related conditions. solubilityofthings.com The ability of this compound-containing compounds to act as reducing agents and scavenge free radicals makes them candidates for further study in this domain. ontosight.ai

Furthermore, this compound derivatives are being explored for a variety of pharmacological activities:

Antimicrobial and Anticancer Properties: Certain this compound derivatives have demonstrated the ability to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as showing potency against cancer cells. ontosight.ai Some derivatives have been specifically studied for their potential to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer's ability to evade the immune system. ontosight.ai

Neurological and Psychiatric Conditions: There is research into the potential of this compound derivatives for treating depression and anxiety disorders, with some compounds showing central muscarinic anticholinergic activity and low toxicity. ontosight.ai

Improved Drug Delivery: The incorporation of this compound groups into drug scaffolds is being investigated as a strategy to enhance properties like brain penetration, which could be crucial for treating conditions such as metastatic non-small-cell lung cancer. ontosight.ai

Molecular Chaperone Enhancement: Studies have shown that certain this compound derivatives can increase the production or enhance the activity of molecular chaperones in cells, particularly under physiological stress. google.com This could have implications for a wide range of diseases characterized by protein misfolding.

It is important to note that while the this compound moiety can confer therapeutic activity, it can also be associated with poor metabolic stability and higher toxicity. researchgate.net Consequently, a key research focus is the design of derivatives that maximize therapeutic benefit while minimizing adverse effects. For instance, trisubstituted hydroxylamines are being investigated as they are not susceptible to the same toxicity-inducing activation modes as other hydroxylamines. acs.org

Advanced Catalysis and Reaction Design

This compound and its derivatives are at the forefront of research in advanced catalysis and the design of novel chemical reactions. Their versatility as reagents allows for the development of innovative and more efficient synthetic pathways.

A significant area of research is the use of this compound in catalytic hydrogenation reactions. For example, platinum supported on a porous ceria-zirconia solid solution has been shown to be a highly effective catalyst for the selective synthesis of both hydroxylamines and primary amines from the hydrogenation of oximes under ambient conditions. mdpi.com This method is considered more sustainable than many traditional routes. mdpi.com

The electrochemical synthesis of this compound is another active area of investigation. Researchers are developing new processes that couple plasma nitrogen fixation to produce nitric acid with the electrocatalytic reduction of that nitric acid to this compound, using only air and water as raw materials. cas.cn This approach aims to overcome the limitations of traditional, energy-intensive production methods. cas.cn

Furthermore, computational studies are being employed to understand and predict the behavior of this compound in complex reaction systems. For instance, computational chemistry is used to investigate the aqueous phase oxidation of this compound by nitric and nitrous acids, a reaction of importance in nuclear fuel reprocessing. ntnu.no These theoretical models help in understanding system dynamics and predicting behavior beyond the scope of experimental data. ntnu.no

The development of new catalytic systems involving this compound derivatives is also a key research direction. Iron-catalyzed aminofunctionalization of olefins using this compound-derived N-O reagents is a promising area. acs.org These reagents can act as both the "amino" source and the "oxidant," opening up new possibilities for N-transfer reactions. researchgate.net In-depth studies combining spectroscopy and computational methods are revealing the mechanisms of these reactions, identifying key iron-nitrogen intermediates that control the catalytic activity. acs.orgresearchgate.net

Development of Novel this compound Derivatives with Tailored Properties

The synthesis of novel this compound derivatives with precisely tailored properties is a rapidly advancing field, driven by the demand for new molecules in medicine, materials science, and organic synthesis. ontosight.ai By modifying the basic this compound structure with various functional groups, researchers can fine-tune the chemical, physical, and biological characteristics of the resulting compounds. ontosight.aiontosight.ai

A primary focus of this research is the development of new therapeutic agents. For example, derivatives are being designed to act as specific enzyme inhibitors, such as inhibitors of ribonucleotide reductase (RNR), which is a target for antibacterial therapies. acs.org The "NH-OH" moiety has been identified as a significant radical scavenger, and N-substituted hydroxylamines are being developed as specific antimicrobial RNR inhibitors with potentially lower toxicity to eukaryotic cells. acs.org The strategic addition of different chemical groups, such as aliphatic, aromatic, or heterocyclic moieties, allows for the modulation of properties like free-radical scavenging activity, which is crucial for their biological function. acs.org

In the realm of drug discovery, this compound can be used as a bioisostere, a chemical substituent that can be interchanged with another to enhance desired properties of a drug candidate, such as improving drug efflux and reducing hERG affinity. ontosight.ai The incorporation of a trisubstituted this compound moiety into drug scaffolds is being explored to create novel chemical entities with improved pharmacological profiles, including enhanced brain penetration for treating central nervous system disorders. acs.org

The applications of these tailored derivatives extend beyond medicine. In peptide synthesis, for instance, N-hydroxylamine derivatives are being developed as additives to replace traditional reagents that have safety concerns. researchgate.net These new derivatives are designed to be effective in promoting peptide bond formation while minimizing side reactions like racemization. researchgate.net

The synthesis of these complex this compound derivatives often involves multi-step processes, starting from the reaction of this compound with various acylating and modifying agents. ontosight.ai The ongoing research in this area is not only expanding the library of available this compound compounds but also paving the way for their application in a diverse range of scientific and technological fields. ontosight.ai

Enhanced Analytical Techniques for Trace this compound Detection

The development of sensitive and selective analytical methods for the detection of trace amounts of this compound is crucial due to its potential genotoxicity and its use in various industrial and pharmaceutical processes. rsc.orgnih.gov Researchers are continuously working on enhancing existing techniques and developing novel sensors to achieve lower detection limits and improved accuracy.

Several advanced analytical methods have been developed and refined for this compound detection:

High-Performance Liquid Chromatography (HPLC): A robust HPLC method involving pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate followed by UV detection has been established for trace analysis of this compound in active pharmaceutical ingredients. rsc.org To overcome interference from the drug matrix, innovative pretreatment steps such as precipitation prior to derivatization have been proposed. rsc.org

Ion Chromatography: Ion chromatography coupled with pulsed amperometric detection at a gold electrode offers a sensitive method for determining trace levels of this compound in industrial waste streams. nih.gov This technique is particularly useful for monitoring this compound concentrations in environments where it could be harmful to biological treatment processes. nih.gov

Electrochemical Sensors: A significant area of research is the development of electrochemical sensors with modified electrodes for enhanced sensitivity and selectivity.

Sensors based on polypyrrole nanotubes modified graphite (B72142) screen-printed electrodes have demonstrated ultra-sensitive detection of this compound with a very low limit of detection. mdpi.com

Another approach involves the use of screen-printed electrodes modified with a nanocomposite of NiCo2O4 nanoparticles and reduced graphene oxide, which also provides a low detection limit and a wide linear dynamic range. nih.gov

Functionalized Fe3O4 nanoparticles combined with graphene oxide on a screen-printed electrode have also been used to create a novel sensor with high catalytic activity towards this compound oxidation. srce.hr

Chemiluminescence Sensors: A novel chemiluminescence sensor has been developed by immobilizing luminol (B1675438) and periodate (B1199274) on an anion-exchange resin. nju.edu.cnjlu.edu.cn this compound enhances the weak chemiluminescent reaction between these two compounds, allowing for its sensitive detection. This method is notable for its reusability and applicability to wastewater analysis. jlu.edu.cn

Gas Chromatography (GC): For the analysis of this compound in bulk drugs and pharmaceutical preparations, a capillary gas chromatography method has been developed. nih.gov This procedure involves derivatization with cyclohexanone (B45756) in a non-aqueous medium, followed by detection using a nitrogen-selective detector. nih.gov

The table below summarizes the performance of some of these advanced analytical techniques for this compound detection.

Analytical TechniqueDerivatization/ModificationLimit of Detection (LOD)Linear RangeReference
HPLC-UVPre-column derivatization with 9-fluorenylmethyl chloroformateNot specifiedNot specified rsc.org
Ion Chromatography-PAD-Not specifiedNot specified nih.gov
Voltammetric SensorPolypyrrole nanotubes-modified electrode0.001 µM0.005 - 290.0 µM mdpi.com
Electrochemical SensorNiCo2O4/RGO nanocomposite modified SPE2.0 nM0.007 - 385.0 µM nih.gov
Electrochemical SensorFunctionalized Fe3O4 NPs and GO modified SPE10.0 nM0.05 - 700.0 µM srce.hr
Chemiluminescence SensorImmobilized luminol and periodate4.0 x 10⁻⁸ mol/L8.0 x 10⁻⁸ - 2.0 x 10⁻⁶ mol/L nju.edu.cnjlu.edu.cn
Capillary GCDerivatization with cyclohexanone7 ppm (quantitation limit)10 - 260 ppm nih.gov

Deeper Understanding of Biological Pathways and Toxicity Mechanisms

A crucial area of ongoing research is dedicated to elucidating the intricate biological pathways involving this compound and the precise mechanisms underlying its toxicity. This knowledge is essential for both harnessing its potential therapeutic benefits and mitigating its harmful effects.

In biological systems, this compound plays a role in key nitrogen metabolism processes. For instance, in biological nitrification, the oxidation of ammonia (B1221849) to this compound is a critical step mediated by the enzyme ammonia monooxygenase. wikipedia.org Subsequently, this compound oxidoreductase further oxidizes this compound to nitrite (B80452). wikipedia.org Understanding the function and regulation of these enzymes is a significant research focus.

The toxicity of this compound is a major concern, and studies are aimed at understanding its effects at the molecular and cellular levels.

Hematotoxicity: this compound is known to induce hematotoxicity, primarily through the formation of methemoglobin, a form of hemoglobin that cannot bind and transport oxygen. industrialchemicals.gov.au Research has shown that this compound can cause oxidative stress in red blood cells, leading to lipid peroxidation and the formation of Heinz bodies. nih.gov Studies in rats have demonstrated that this compound sulfate (B86663) causes acute hematotoxicity and oxidative stress, as evidenced by the appearance of free oxidized iron in the blood and reduced glutathione (B108866) content in the liver. nih.gov

Mechanisms of Toxicity: Research suggests that there are multiple mechanisms for the toxic effects of hydroxylamines. One major pathway involves the generation of free radicals, which can lead to widespread cellular damage. nih.gov For example, the parent compound this compound and its O-ethyl derivative can induce high levels of methemoglobin formation, glutathione depletion, and lipid peroxidation in human red blood cells. nih.gov In contrast, N-alkylated hydroxylamines may primarily act by inhibiting protective enzymes like glucose-6-phosphate dehydrogenase (G6PDH) and glutathione reductase (GR). nih.gov

Genotoxicity: this compound is a known mutagen that can introduce specific mutations in DNA by hydroxylating the nucleobase cytosine. wikipedia.org This can lead to C:G to T:A transition mutations. wikipedia.org

The table below summarizes some of the observed toxic effects of this compound and the proposed mechanisms.

Toxic EffectProposed MechanismAffected System/Cell TypeReference(s)
MethemoglobinemiaOxidation of heme iron in hemoglobinRed blood cells industrialchemicals.gov.aunih.gov
HemolysisOxidative damage to red blood cell membraneRed blood cells nih.gov
Heinz body formationPrecipitation of denatured hemoglobinRed blood cells nih.gov
Lipid peroxidationFree radical-mediated damage to lipidsCell membranes (e.g., in red blood cells and liver) nih.govnih.gov
Enzyme inhibitionInhibition of protective enzymes (e.g., G6PDH, GR)Red blood cells nih.gov
DNA mutationHydroxylation of cytosineGenetic material wikipedia.org

Future research will likely focus on a more detailed characterization of the metabolic pathways of this compound and its derivatives, the identification of specific molecular targets of toxicity, and the development of strategies to counteract its adverse effects, such as the use of antioxidants. nih.govplos.org

Sustainable and Environmentally Friendly Processes for this compound Production and Use

In line with the growing emphasis on green chemistry, significant research efforts are being directed towards developing sustainable and environmentally friendly processes for both the production and utilization of this compound.

Sustainable Production:

Traditional methods for producing this compound often involve multiple steps and can generate significant waste. To address this, researchers are exploring innovative, greener synthesis routes. One promising approach is the electrochemical reduction of nitrate (B79036) ions (NO₃⁻) from wastewater to produce this compound. acs.org This method not only offers a way to synthesize a valuable chemical but also provides a means to treat wastewater. Techno-economic analyses and life cycle assessments are being conducted to evaluate the feasibility and environmental impact of such processes. acs.orgacs.org These studies compare the electrochemical pathway to conventional industrial routes, considering factors like production costs and life cycle emissions. acs.orgacs.org

Another novel approach involves a plasma-electrochemical cascade pathway. cas.cn This process uses air and water as raw materials to first produce nitric acid via plasma nitrogen fixation, which is then electrocatalytically reduced to this compound. cas.cn This method has the potential to be a more sustainable and low-carbon alternative to traditional synthesis. cas.cn

Ketone-mediated electroreduction of nitrate is also being investigated as an efficient and sustainable method for this compound synthesis. nih.gov In this process, a ketone is used to capture this compound in situ, forming an oxime that can be easily hydrolyzed to release the desired product. nih.gov

Environmentally Friendly Use:

The use of this compound and its derivatives in catalysis is another area where green chemistry principles are being applied. For example, the catalytic hydrogenation of oximes to produce amines and hydroxylamines is being optimized to occur under milder, more environmentally friendly conditions, such as using water-based solvent systems. mdpi.com

The development of amine synthesis from renewable resources is a broader field where this compound chemistry may play a role. rsc.org While not directly focused on this compound, the drive towards greener amine production highlights the importance of developing sustainable catalytic methods, an area where this compound derivatives are showing promise. mdpi.comrsc.org

The table below highlights some of the emerging sustainable processes related to this compound.

ProcessDescriptionKey AdvantagesReference(s)
Electrochemical reduction of nitrateConversion of nitrate from wastewater to this compound.Utilizes waste streams, potential for lower environmental impact. acs.orgacs.org
Plasma-electrochemical cascadeSynthesis from air and water via plasma nitrogen fixation and electrocatalysis.Uses abundant raw materials, low-carbon potential. cas.cn
Ketone-mediated electroreductionIn situ capture of this compound as an oxime during nitrate reduction.High Faradaic efficiency and formation rate. nih.gov
Catalytic hydrogenation of oximesSynthesis of amines and hydroxylamines under ambient conditions.Atom-efficient, uses "green" solvents. mdpi.com

These research directions underscore a commitment to aligning chemical manufacturing and application with principles of sustainability, reducing environmental impact, and improving resource efficiency.

Interdisciplinary Research Integrating Computational Chemistry and Experimental Studies

The synergy between computational chemistry and experimental studies is proving to be a powerful approach for advancing our understanding of this compound and its derivatives. This interdisciplinary research is accelerating the discovery of new applications and providing deeper insights into reaction mechanisms and biological interactions.

Computational chemistry techniques, such as density functional theory (DFT) and ab initio calculations, are being used to model the behavior of this compound at the molecular level. ntnu.noresearchgate.net These methods can predict reaction pathways, calculate activation energies, and elucidate the electronic structure of reactants, transition states, and products. researchgate.netjes.or.jp For example, computational studies have been used to:

Investigate the complex autocatalytic reactions of this compound with nitric and nitrous acids, which is crucial for safety in nuclear fuel reprocessing. ntnu.no

Study the kinetics and mechanism of reactions between this compound and other molecules, such as methyl iodide, in both gas and aqueous phases. researchgate.net

Elucidate the initial decomposition mechanisms of gas-phase this compound, leading to the development of detailed chemical kinetics models. jes.or.jp

Probe the reaction mechanism of enzymes that metabolize this compound, such as this compound oxidoreductase, by modeling the initial steps of the catalytic cycle. acs.org

Explore the mechanism of copper-catalyzed hydroamination reactions involving this compound esters. rsc.org

These computational predictions are then validated and complemented by experimental work. Spectroscopic techniques like Mössbauer, EPR, UV-Vis, and resonance Raman are used to identify and characterize reaction intermediates that are predicted by computational models. acs.orgresearchgate.net This combined approach has been particularly fruitful in studying iron-catalyzed aminofunctionalization reactions, where novel iron-nitrogen intermediates have been identified and their role in the catalytic cycle has been clarified. acs.orgresearchgate.net

The integration of computational and experimental methods is also vital in drug discovery and development. Molecular docking simulations can predict the binding affinity of this compound derivatives to biological targets, such as enzymes. researchgate.net These in silico results can then guide the synthesis and experimental testing of the most promising compounds. researchgate.net This iterative process of computational screening followed by experimental validation can significantly streamline the drug development pipeline. researchgate.net

This interdisciplinary approach allows researchers to tackle complex chemical and biological problems that would be difficult to address using either computational or experimental methods alone. The continued integration of these fields is expected to lead to significant advances in the design of new catalysts, therapeutic agents, and sustainable chemical processes involving this compound.

Q & A

Basic: What analytical methods are recommended for quantifying hydroxylamine and its derivatives in pharmaceutical research?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for precise quantification of this compound derivatives, such as this compound hydrochloride, due to its high selectivity and accuracy. A validated RP-HPLC method demonstrated linearity (LOQ to 150% specification concentration, R² = 0.99965) and recovery rates between 94–115% for impurity analysis in drugs like leflunomide . For spectrophotometric analysis, UV-Vis methods are suitable for routine monitoring but require calibration against reference standards to account for matrix effects .

Basic: What safety protocols are critical when handling this compound in aqueous solutions?

This compound solutions (e.g., 10–50% w/w) exhibit thermal instability, necessitating strict temperature control (<30°C) and avoidance of metal contaminants to prevent explosive decomposition. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant suits, and independent respiratory devices for prolonged exposure. Safety Data Sheets (SDS) recommend localized exhaust ventilation and secondary containment for spills .

Advanced: How can researchers resolve contradictions in this compound’s role in N-nitrosodimethylamine (NDMA) formation during ozonation studies?

Conflicting data on NDMA yields from dimethylamine (DMA) ozonation—where this compound (HA) enhances NDMA but derivatives like DMHA do not—require mechanistic validation via density functional theory (DFT) calculations. Studies show HA’s protonation state at varying pH levels directly influences reaction pathways, with zwitterionic DMA intermediates forming NDMA via nitrosation. Experimental replication under controlled pH (5–9) and isotopic labeling (¹⁵N-HA) can isolate HA-specific pathways .

Advanced: How should kinetic models for this compound decomposition be designed to ensure industrial safety?

A reduced kinetic mechanism, validated through isoperibolic calorimetry and differential scanning calorimetry (DSC), accurately predicts thermal runaway thresholds in HA solutions. Key parameters include concentration-dependent activation energies (Eₐ) and heating rates (2–5°C/min). For 10% w/w HA, no runaway occurs below 80°C, but 50% w/w solutions require strict temperature limits (<60°C). Model validation should integrate ab initio calculations for nitrogen chemistry and QFS (Quick onset, Fair conversion, Smooth temperature) paradigms .

Advanced: What methodologies address discrepancies in this compound’s environmental behavior within the nitrogen cycle?

Contradictory observations of HA’s persistence in marine vs. terrestrial systems necessitate isotope tracing (¹⁵N/¹⁴N ratios) and metagenomic analysis of microbial consortia. For example, HA accumulation in oxygen-minimum zones links to incomplete nitrification by Nitrospira spp., while soil studies show rapid HA oxidation via this compound oxidoreductase (HAO) enzymes. Controlled microcosm experiments with inhibitors (e.g., allylthiourea) can differentiate biotic vs. abiotic degradation pathways .

Basic: How can researchers mitigate this compound-induced genotoxicity in drug development?

Genotoxic impurity limits (e.g., ICH M7 guidelines) require stringent RP-HPLC-MS/MS methods with detection thresholds ≤1 ppm. For leflunomide, this compound hydrochloride impurities are quantified using a C18 column (150 mm × 4.6 mm, 5 µm) and mobile phase of 0.1% orthophosphoric acid:acetonitrile (90:10 v/v). Method robustness is confirmed via forced degradation studies (acid/base hydrolysis, oxidation) .

Advanced: What experimental designs optimize this compound’s use in synthesizing bicyclic compounds for medicinal chemistry?

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)this compound synthesis requires low-temperature (−20°C) Schlenk-line techniques to stabilize reactive intermediates. Reaction progress is monitored via in situ FTIR for nitroxide radical formation. Post-synthesis, cytotoxicity assays (e.g., MTT on HepG2 cells) and X-ray crystallography validate structural integrity and bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.